molecular formula C16H29N3 B3168701 N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine CAS No. 932251-16-6

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

カタログ番号: B3168701
CAS番号: 932251-16-6
分子量: 263.42 g/mol
InChIキー: XEWUCEAXFFIIDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a chemical compound with the molecular formula C 16 H 29 N 3 and a molecular weight of 263.43 g/mol . It is assigned the CAS Number 932251-16-6 . This substance is classified as an irritant; it may cause an allergic skin reaction and causes serious eye irritation . Appropriate safety precautions, including the use of personal protective equipment, should always be followed when handling this material . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory and industrial applications. It is not meant for diagnostic or therapeutic use in humans or animals, nor is it for personal use. While the specific research applications and mechanism of action for this particular compound require further characterization, its structural features suggest potential as a valuable intermediate in organic synthesis and pharmaceutical research. Researchers are exploring its utility in various scientific fields. For more detailed information on its emerging applications, please consult the current scientific literature.

特性

IUPAC Name

N'-[[4-(diethylamino)phenyl]methyl]-N-ethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3/c1-4-17-12-7-13-18-14-15-8-10-16(11-9-15)19(5-2)6-3/h8-11,17-18H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWUCEAXFFIIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCC1=CC=C(C=C1)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine molecular weight and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document is a technical guide compiled from theoretical calculations and data from structurally related compounds. As of the date of this publication, N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is not a widely cataloged or studied compound, and therefore, experimental data is limited. The information provided herein is intended for research and development purposes and should be used with this understanding.

Introduction

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a substituted diamine featuring a 4-(diethylamino)benzyl group attached to one nitrogen of a 1,3-propanediamine backbone, with an ethyl group on the other nitrogen. This unique combination of a bulky, electron-rich aromatic group and a flexible diamine chain suggests its potential utility in a variety of chemical applications, from being a sophisticated building block in organic synthesis to a potential ligand in coordination chemistry or a candidate in drug discovery programs. This guide provides a comprehensive overview of its calculated molecular and physical properties, a proposed synthetic route, and a discussion of its potential applications based on its structural characteristics.

Molecular and Physical Properties

The fundamental properties of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine have been calculated based on its chemical structure.

Molecular Structure and Weight

The molecular formula for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is determined by summing the atoms of its constituent parts: the 4-(diethylamino)benzyl group and the N-ethyl-1,3-propanediamine moiety.

  • 4-(Diethylamino)benzyl group: C₁₁H₁₆N

  • N-ethyl-1,3-propanediamine: C₅H₁₄N₂

Combining these results in a molecular formula of C₁₆H₂₉N₃ .

The molecular weight is calculated from the molecular formula using the atomic weights of carbon, hydrogen, and nitrogen.

PropertyValue
Molecular FormulaC₁₆H₂₉N₃
Molecular Weight263.43 g/mol
Exact Mass263.2361 g/mol
Predicted Physical Properties

The physical properties of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine are predicted based on the properties of structurally similar compounds, such as N,N-diethyl-1,3-propanediamine and other substituted diamines.[1] These predictions are a guide for researchers and may differ from experimental values.

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar aliphatic and aromatic amines.[1]
Boiling Point >250 °CExpected to be significantly higher than related, smaller amines due to increased molecular weight and van der Waals forces.
Density ~0.95 g/mLEstimated based on the density of similar aromatic amines and propanediamines.
Solubility Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). Limited solubility in water.The aliphatic amine portion may confer some water solubility, but the bulky aromatic group will likely limit it.

Proposed Synthesis

A plausible and efficient method for the synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is through reductive amination. This common and versatile reaction involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.

The proposed reactants are 4-(diethylamino)benzaldehyde and N-ethyl-1,3-propanediamine.

G A 4-(Diethylamino)benzaldehyde C Reductive Amination A->C B N-Ethyl-1,3-propanediamine B->C D N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine C->D

Caption: Proposed synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine.

Experimental Protocol

The following is a generalized, step-by-step protocol for the proposed synthesis.

Materials:

  • 4-(Diethylamino)benzaldehyde

  • N-Ethyl-1,3-propanediamine[2][3]

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol as solvent

  • Acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1 equivalent) in the chosen solvent (DCM or methanol).

  • Amine Addition: Add N-ethyl-1,3-propanediamine (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Slowly add the reducing agent (STAB, 1.5 equivalents, or NaBH₄, 1.5 equivalents) portion-wise to the reaction mixture. If using NaBH₄, the reaction should be cooled in an ice bath.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. If the solvent is DCM, separate the organic layer. If the solvent is methanol, remove it under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications

The structural features of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine suggest several areas of potential application for researchers and drug development professionals.

  • Organic Synthesis Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex molecules. The secondary amine and primary amine functionalities offer sites for further chemical modification.

  • Ligand in Coordination Chemistry: The two nitrogen atoms of the diamine backbone can act as a bidentate ligand, capable of chelating to metal ions. The bulky 4-(diethylamino)benzyl group can influence the steric and electronic properties of the resulting metal complexes, which could have applications in catalysis or materials science.

  • Drug Discovery: Substituted diamines are a common motif in pharmacologically active compounds. The 4-(diethylamino)benzyl group is a known pharmacophore in some contexts.[4] This compound could be explored as a scaffold for the development of new therapeutic agents.

  • Corrosion Inhibition: Amines, particularly those with long alkyl chains or aromatic groups, are known to be effective corrosion inhibitors for metals. This compound could be investigated for its potential to protect metal surfaces from corrosion.

Safety and Handling

While specific toxicity data for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is not available, it should be handled with the care appropriate for a novel chemical compound. Based on the functional groups present, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a compound with interesting structural features that suggest a range of potential applications in organic synthesis, coordination chemistry, and medicinal chemistry. While experimental data is currently lacking, this guide provides a solid theoretical foundation for researchers interested in exploring its synthesis and properties. The proposed reductive amination route offers a straightforward method for its preparation, opening the door for further investigation into this novel molecule. As with any new compound, careful handling and thorough characterization will be essential for any future studies.

References

  • PubChem. N-Ethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

  • What is N,N-Diethyl-1,3-Propanediamine - Properties & Specifications. [Link]

  • Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC. [Link]

Sources

Target Deconvolution and Mechanism of Action Elucidation for Novel Polyamine Scaffolds: Focus on N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (CAS 932251-16-6) is a synthetic polyamine building block and screening library compound (1)[1]. Because it is a commercially available intermediate rather than a clinically approved therapeutic, it lacks a single, universally documented mechanism of action (MoA) in standard pharmacological literature. However, its structural architecture—a 1,3-propanediamine core flanked by a lipophilic diethylaminobenzyl moiety and an ethyl group—places it firmly within the class of N-benzylpolyamines .

This whitepaper serves as an in-depth technical guide for researchers and drug development professionals. It establishes the predictive pharmacology of CAS 932251-16-6 based on its chemical homology to known neuroactive polyamines and outlines the rigorous, self-validating experimental protocols required to elucidate its MoA.

Structural Pharmacology & Predictive Mechanism of Action

To deduce the MoA of an uncharacterized synthetic molecule, we must first deconstruct its pharmacophore. The compound features two critical motifs:

  • The 1,3-Propanediamine Core: At physiological pH, the secondary amines are protonated, creating a polycationic chain. Endogenous polyamines (like spermine and spermidine) utilize this cationic nature to interact with negatively charged residues in ion channel pores and nucleic acids (2)[2].

  • The 4-(Diethylamino)benzyl Moiety: This bulky, electron-rich aromatic group significantly increases the molecule's lipophilicity (LogP) compared to endogenous polyamines.

Based on these structural features, we predict two primary mechanisms of action:

Hypothesis A: Inward Rectifier Potassium (Kir) Channel Blockade

Kir channels are responsible for maintaining the resting membrane potential in excitable cells. Endogenous intracellular polyamines are the primary agents that plug the channel pore during membrane depolarization, preventing potassium efflux and causing "inward rectification" (3)[3]. The 1,3-propanediamine core of CAS 932251-16-6 mimics this behavior, while the lipophilic benzyl group likely enhances its affinity for hydrophobic pockets within the channel's inner vestibule.

Hypothesis B: NMDA Receptor Allosteric Antagonism

The NMDA receptor complex possesses a specific polyamine recognition site. While endogenous polyamines often act as positive allosteric modulators, synthetic N-benzylpolyamines are well-documented as potent NMDA receptor antagonists (4)[4]. The diethylamino substitution on the benzyl ring provides steric bulk that typically shifts the molecule from an agonist to an antagonist profile.

G Depol Membrane Depolarization K_efflux K+ Efflux Attempt Depol->K_efflux Kir Kir Channel Pore (Intracellular) K_efflux->Kir Polyamine CAS 932251-16-6 (Polyamine Scaffold) Polyamine->Kir Voltage-dependent binding Block Pore Occlusion & Inward Rectification Kir->Block

Fig 1: Proposed mechanism of Kir channel pore occlusion by the polyamine scaffold.

Experimental Workflows for MoA Elucidation

To transition from predictive pharmacology to empirical proof, a self-validating experimental pipeline is required. The following protocols are designed to establish causality rather than mere correlation.

Protocol 1: High-Throughput Radioligand Binding (Target Identification)

Causality Rationale: Before assessing functional cellular changes, we must confirm direct physical interaction with the suspected targets. Radioligand displacement assays provide a high-throughput method to calculate the inhibition constant ( Ki​ ), establishing the fundamental affinity of CAS 932251-16-6.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain cortical membranes (for NMDA receptors) and HEK293 cells stably expressing Kir2.1 channels. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Radioligand Incubation:

    • For NMDA: Incubate membranes with 5 nM [3H] -MK-801 (an open-channel blocker) in the presence of glutamate and glycine to ensure channel opening.

    • For Kir: Incubate with a known radiolabeled polyamine analog or pore blocker.

  • Compound Titration: Add CAS 932251-16-6 in a 10-point concentration gradient (from 0.1 nM to 100 μ M).

  • Self-Validation Controls:

    • Positive Control: Spermine (to validate the polyamine binding site).

    • Negative Control: Atropine (a muscarinic antagonist, to prove binding specificity).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Functional Validation)

Causality Rationale: Binding does not equate to functional antagonism or channel blockade. Patch-clamp electrophysiology is the gold standard for proving that the physical binding of the compound directly causes the cessation of ion flow in a voltage-dependent manner.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells expressing Kir2.1 or NMDA receptors on glass coverslips.

  • Pipette Configuration: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω . Fill with intracellular solution (140 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.2). Crucial Step: For Kir channel testing, the intracellular solution must be initially polyamine-free to observe the baseline unrectified current.

  • Seal and Break-in: Form a G Ω seal on the cell membrane and apply brief suction to rupture the patch, achieving the whole-cell configuration.

  • Voltage-Step Protocol: Hold the cell at -80 mV. Apply voltage steps from -120 mV to +60 mV in 10 mV increments.

  • Compound Application: Perfuse CAS 932251-16-6 (at the IC50​ determined from Protocol 1) into the intracellular compartment (for Kir channels) or extracellular bath (for NMDA receptors).

  • Self-Validation (Reversibility): Wash out the compound with standard buffer for 5 minutes. If the current recovers, the blockade is reversible and specific, ruling out non-specific membrane toxicity or cell death.

G A Compound: CAS 932251-16-6 N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine B In Silico Docking & Pharmacophore Modeling A->B C Radioligand Binding Panel (NMDA, Kir, GPCRs) B->C Target Prediction D Whole-Cell Patch-Clamp Electrophysiology C->D Hit Validation E Mechanism of Action Confirmed D->E Functional MoA

Fig 2: Sequential experimental workflow for target deconvolution and MoA validation.

Quantitative Data Presentation

To benchmark the expected results of the experimental workflows, we compare the predicted pharmacological profile of CAS 932251-16-6 against known endogenous and synthetic polyamines.

Table 1: Predictive Pharmacological Profiling of Polyamine Scaffolds

Compound ClassSpecific MoleculeTarget Receptor/ChannelPredicted Affinity ( Ki​ )Functional Effect
Endogenous Polyamine SpermineKir2.1 Channel~50 - 100 μ MVoltage-dependent pore block
Endogenous Polyamine SpermidineNMDA Receptor~10 - 50 μ MPositive Allosteric Modulator
N-Benzylpolyamine Ifenprodil analogsNMDA Receptor (GluN2B)~0.1 - 1 μ MNegative Allosteric Modulator
Target Scaffold CAS 932251-16-6 Kir2.1 / NMDA < 10 μ M (Predicted) Antagonist / Pore Blocker

Note: The increased lipophilicity of the diethylaminobenzyl group in CAS 932251-16-6 is expected to lower the Ki​ (increase affinity) compared to endogenous aliphatic polyamines by enabling stronger hydrophobic interactions within the target binding pockets.

Conclusion

While N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is currently an uncharacterized building block, its structural classification as an N-benzylpolyamine provides a clear roadmap for MoA elucidation. By employing a self-validating system of radioligand binding to establish affinity and whole-cell patch-clamp electrophysiology to prove functional causality, researchers can definitively categorize this compound as either a Kir channel blocker or an NMDA receptor antagonist, unlocking its potential as a lead compound for neurological drug development.

References

  • Title: Ethyl 3-(4-methyl-3,5-dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) - EvitaChem (Catalog Entry for CAS 932251-16-6)
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

toxicity profile and cell viability of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Cell Viability of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Executive Summary N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (CAS: 932251-16-6) is a complex synthetic polyamine analog featuring a lipophilic 4-(diethylamino)benzyl moiety coupled to an N-ethyl-substituted 1,3-propanediamine backbone. While primarily utilized as a research chemical and synthetic intermediate, understanding its cytotoxicity profile is critical for drug development and safety pharmacology. As a Senior Application Scientist, I approach the toxicological evaluation of this compound not merely as a matter of calculating IC50 values, but as a dynamic interaction between the molecule's structural pharmacophores and the cellular metabolic machinery.

This whitepaper provides a rigorous, self-validating framework for assessing the cell viability and toxicity mechanisms of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, grounded in the established behavior of structurally related benzylamines and polyamines.

Mechanistic Drivers of Cytotoxicity

The toxicity of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is not solely a function of direct target binding. Instead, its cellular impact is dictated by a combination of enzymatic bioactivation, organelle trapping, and membrane disruption.

Amine Oxidase-Mediated Metabolic Activation

The most critical confounding factor in evaluating polyamine and benzylamine derivatives in vitro is their susceptibility to oxidative deamination. Polyamines and their analogs are substrates for Polyamine Oxidase (PAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO)[1]. When N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is introduced to a culture medium containing Fetal Bovine Serum (FBS)—which is notoriously rich in SSAO—the compound undergoes rapid extracellular catabolism[2][3].

This enzymatic cleavage generates highly reactive and toxic byproducts:

  • Reactive Aldehydes: Capable of forming Schiff bases with cellular proteins, leading to protein cross-linking and dysfunction[1].

  • Hydrogen Peroxide ( H2​O2​ ): Induces severe oxidative stress, lipid peroxidation, and DNA damage.

  • Ammonia ( NH3​ ): Contributes to local pH shifts and cellular stress[3].

Expert Insight: If an assay is performed without controlling for serum-derived SSAO, the resulting cell viability drop is often an artifact of H2​O2​ and aldehyde generation in the media, rather than the intrinsic intracellular toxicity of the parent compound[1][3].

Mitochondrial Depolarization

The lipophilic 4-(diethylamino)benzyl group allows the molecule to readily penetrate cell membranes. Once inside, the cationic nature of the protonated secondary and tertiary amines at physiological pH drives accumulation within the mitochondria. Structurally related benzylamine derivatives have been shown to disrupt the mitochondrial inner membrane potential ( ΔΨm​ ), triggering the release of cytochrome c and initiating caspase-dependent apoptosis[4].

Lysosomotropism

Due to its basic amine groups (pKa ~9-10), the compound can diffuse into acidic lysosomes in its unprotonated state. Once inside the low-pH environment, it becomes protonated and membrane-impermeable, leading to lysosomal trapping. This causes lysosomal swelling, inhibition of autophagic flux, and eventual necrotic or apoptotic cell death.

MetabolicToxicity Compound N1-[4-(Diethylamino)benzyl]- N3-ethyl-1,3-propanediamine Enzymes Amine Oxidases (PAO / SSAO in Serum/Cells) Compound->Enzymes Oxidation Mito Mitochondrial Depolarization Compound->Mito Intracellular Accumulation Metabolites Reactive Aldehydes + H2O2 + NH3 Enzymes->Metabolites Catabolism OxidativeStress Oxidative Stress & Protein Cross-linking Metabolites->OxidativeStress CellDeath Apoptosis / Necrosis (Decreased Cell Viability) OxidativeStress->CellDeath Mito->CellDeath

Amine oxidase-mediated metabolic activation and mitochondrial toxicity pathways.

Quantitative Toxicity Profiling

Because N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine shares structural homology with both synthetic polyamines and bioactive benzylamines, its toxicity profile is cell-type dependent. Cells with high endogenous PAO expression (e.g., certain CHO or cardiac myocyte lineages) will exhibit different sensitivity profiles compared to PAO-deficient lines[2][5].

Table 1: Projected Cytotoxicity Profile (IC50) Based on Structural Analogs

Cell Line ModelTissue OriginExpected IC50 RangePrimary Mechanism of Toxicity
SH-SY5Y Human Neuroblastoma5 - 20 µMMitochondrial depolarization; sensitivity to lipophilic benzylamines[6].
HUVEC Human Endothelial10 - 50 µMROS-induced endothelial permeability and oxidative stress.
HCT116 Human Colon Carcinoma20 - 100 µMPAO-deficient; toxicity driven by direct intracellular accumulation[5].
Cardiomyocytes Rat Neonatal10 - 30 µMHighly sensitive to SSAO/PAO-generated aldehydes[2][3].

Self-Validating Experimental Protocols

To generate trustworthy, E-E-A-T compliant data, standard MTT assays are insufficient. The following protocols are designed to isolate the intrinsic toxicity of the compound from extrinsic enzymatic artifacts.

Protocol 1: Multiplexed Cell Viability and Membrane Integrity Assay

This protocol uses WST-8 (for metabolic viability) and LDH release (for membrane rupture) to differentiate between cytostatic and cytocidal effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., SH-SY5Y) at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Serum Starvation (Critical Step): Wash cells twice with PBS and replace media with serum-free DMEM or media containing heat-inactivated FBS to minimize exogenous SSAO activity[1].

  • Compound Treatment: Prepare a 10 mM stock of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine in clinical-grade DMSO. Perform serial dilutions to achieve final well concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure final DMSO concentration remains ≤0.1% .

  • Incubation: Incubate for 24 and 48 hours.

  • LDH Quantification: Transfer 50 µL of the supernatant to a new plate. Add LDH reaction mix and measure absorbance at 490 nm to quantify necrotic membrane damage.

  • WST-8 Viability: Add 10 µL of CCK-8 (WST-8) reagent to the remaining media and cells. Incubate for 2 hours. Measure absorbance at 450 nm.

  • Data Synthesis: Calculate IC50 using non-linear regression (GraphPad Prism). Compare WST-8 IC50 against LDH EC50 to determine if the compound is apoptotic (metabolic drop precedes membrane rupture) or directly necrotic.

Protocol 2: Amine Oxidase Dependency Validation

To prove causality regarding the compound's metabolic activation, we must rescue the cells using specific enzyme inhibitors[2][5].

Step-by-Step Methodology:

  • Preparation: Seed cells in standard 10% FBS media (deliberately introducing serum SSAO).

  • Pre-treatment: 1 hour prior to compound addition, pre-treat cells with specific inhibitors:

    • Group A: MDL 72,527 (300 µM) - PAO inhibitor[2][5].

    • Group B: Semicarbazide (1 mM) - SSAO inhibitor[2][3].

    • Group C: Aminoguanidine (1 mM) - Diamine oxidase inhibitor[2].

    • Group D: Vehicle control (PBS/DMSO).

  • Compound Challenge: Add N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine at its established IC80 concentration.

  • Endpoint: Measure viability at 24 hours using the WST-8 assay.

  • Interpretation: If Semicarbazide rescues cell viability, the toxicity is an artifact of serum SSAO converting the propanediamine chain into reactive aldehydes. If MDL 72,527 rescues viability, intracellular PAO is the driver. If no rescue occurs, the parent compound is intrinsically toxic.

ExperimentalWorkflow Seed 1. Seed Cells (e.g., SH-SY5Y) Inhibitors 2. Pre-treat with Inhibitors (MDL 72,527 / Semicarbazide) Seed->Inhibitors Optional Rescue Treat 3. Add N1-[4-(Diethylamino)benzyl]- N3-ethyl-1,3-propanediamine Seed->Treat Direct Toxicity Inhibitors->Treat Assay 4. Multiplex Assay (WST-8 & LDH Release) Treat->Assay 24h / 48h Incubation Analyze 5. Calculate IC50 & Determine Toxicity Driver Assay->Analyze

Experimental workflow for isolating intrinsic vs. metabolite-driven cytotoxicity.

Conclusion and Safety Handling

For researchers utilizing N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, it is imperative to treat the compound as a potential generator of reactive oxygen species and aldehydes in standard culture conditions. Handling should align with protocols for corrosive and toxic aliphatic amines, requiring appropriate PPE to prevent dermal absorption and respiratory irritation. When designing in vitro efficacy screens, the use of serum-free conditions or the inclusion of SSAO inhibitors is not optional—it is a fundamental requirement for scientific integrity.

References

  • Pegg, A. E. (2013). Toxicity of Polyamines and Their Metabolic Products. Chemical Research in Toxicology, 26(12), 1782–1800. Available at:[Link]

  • Tipnis, U. R., & He, G. Y. (1998). Mechanism of polyamine toxicity in cultured cardiac myocytes. Toxicology in Vitro, 12(3), 233-240. Available at:[Link]

  • Conklin, D. J., Langford, S. D., & Boor, P. J. (1998). Contribution of Serum and Cellular Semicarbazide-Sensitive Amine Oxidase to Amine Metabolism and Cardiovascular Toxicity. Toxicological Sciences, 46(2), 386-392. Available at:[Link]

  • Valdés-Tresanco, M. S., et al. (2021). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 12, 655150. Available at:[Link]

  • Lawson, K. R., et al. (2002). Detoxification of the Polyamine Analogue N1-Ethyl-N11-[(cycloheptyl)methyl]-4,8-diazaundecane (CHENSpm) by Polyamine Oxidase. Cancer Research, 62(9), 2633-2637. Available at:[Link]

  • Colon, B. L., et al. (2023). Synthesis and Evaluation of Benzylamine Inhibitors of Neuropathogenic Naegleria fowleri “Brain-Eating” Amoeba. ACS Infectious Diseases, 10(1), 162-175. Available at:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of asymmetrical polyamine architectures, such as N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (CAS: 932251-16-6)[1], requires precise control over chemoselectivity and regioselectivity. This compound features a tertiary amine, a secondary amine, and a functionalized benzyl group, making it a valuable intermediate or ligand in pharmaceutical development. This application note details a highly selective, scalable reductive amination protocol that exploits the steric and electronic differentiation between primary and secondary amines to achieve mono-alkylation without the need for complex protecting-group chemistry.

Mechanistic Rationale & Strategy

The core challenge in synthesizing this molecule is coupling 4-(diethylamino)benzaldehyde with N-ethyl-1,3-propanediamine without inducing over-alkylation (tertiary amine formation at the N1 position) or reacting at the incorrect nitrogen (N3 position).

  • Regioselectivity: N-ethyl-1,3-propanediamine possesses both a primary amine and a secondary amine. The primary amine is significantly less sterically hindered and more nucleophilic. By controlling the stoichiometry (1:1 ratio), imine condensation occurs exclusively at the primary amine.

  • Chemoselectivity: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected as the reducing agent. Unlike sodium borohydride (NaBH₄), STAB is a mild hydride donor that rapidly reduces protonated imines/iminium ions but reacts extremely slowly with aldehydes [1]. This causality prevents the competitive reduction of the starting benzaldehyde into 4-(diethylamino)benzyl alcohol, maximizing the yield of the target diamine.

Process Architecture

SynthesisWorkflow A 4-(Diethylamino)benzaldehyde + N-ethyl-1,3-propanediamine B Imine Condensation (DCE, 25°C, 1h) A->B Equimolar Mixing C Reductive Amination (NaBH(OAc)3, 25°C, 12h) B->C In-situ reduction D Reaction Quench (Sat. NaHCO3, pH 8) C->D LC-MS Validation E Acid-Base Extraction (Aqueous HCl -> NaOH) D->E Phase Separation F Target Compound (CAS 932251-16-6) E->F Organic Concentration

Figure 1: Workflow for the selective reductive amination and purification of the target polyamine.

Execution Protocol

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-(Diethylamino)benzaldehyde177.251.001.77 gElectrophile
N-ethyl-1,3-propanediamine102.181.001.02 gNucleophile
Sodium triacetoxyborohydride211.941.402.97 gReducing Agent
1,2-Dichloroethane (DCE)98.96-50.0 mLSolvent
Glacial Acetic Acid60.051.000.57 mLCatalyst (Optional)
Step-by-Step Methodology

Phase 1: Imine Condensation

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure the glassware is oven-dried to prevent premature hydrolysis of the intermediate imine.

  • Dissolve 4-(diethylamino)benzaldehyde (1.77 g, 10.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40.0 mL).

  • Add N-ethyl-1,3-propanediamine (1.02 g, 10.0 mmol) dropwise over 5 minutes at ambient temperature (20–25 °C).

  • Optional but recommended: Add glacial acetic acid (0.57 mL, 10.0 mmol) to catalyze the condensation. Stir the reaction mixture for 1 hour to allow complete formation of the intermediate imine.

Phase 2: Hydride Reduction 5. Suspend Sodium triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in 10 mL of DCE. 6. Add the STAB suspension portion-wise to the reaction flask over 15 minutes. Causality: Portion-wise addition prevents localized thermal spikes, which could promote unwanted side reactions or degradation [2]. 7. Stir the reaction mixture under a nitrogen atmosphere at ambient temperature for 12 hours.

Phase 3: Self-Validating Quench & Workup 8. In-Process Control: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed only when the aldehyde peak is completely consumed and the target mass [M+H]⁺ = 264.2 is dominant. 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. 10. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Combine the organic layers.

Phase 4: Acid-Base Purification Because the product is a polyamine, it is highly amenable to acid-base extraction, bypassing the need for silica gel chromatography which often causes streaking with basic amines. 11. Extract the combined organic layers with 1.0 M aqueous HCl (3 × 20 mL). The target diamine will protonate and partition into the aqueous phase, leaving neutral impurities and unreacted aldehyde in the organic phase. 12. Discard the organic layer. Cool the combined aqueous acidic layers in an ice bath to 0 °C. 13. Basify the aqueous layer by carefully adding 2.0 M aqueous NaOH until the pH reaches 11–12. The target compound will free-base and oil out of the solution. 14. Extract the basic aqueous layer with DCM (3 × 30 mL). 15. Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine as a viscous pale-yellow oil.

Analytical Validation Strategy

To ensure the structural integrity and purity of the synthesized compound, the following analytical validations must be met:

  • LC-MS (ESI+): Expected m/z for C₁₆H₂₉N₃ is 263.24. The dominant peak must be [M+H]⁺ = 264.2.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include the benzylic protons (singlet, ~3.7 ppm, 2H) confirming the successful linkage, and the aromatic A₂B₂ spin system (~6.6 ppm and ~7.1 ppm, 4H) confirming the intact 4-(diethylamino)phenyl ring. The absence of an aldehyde proton signal (~9.7 ppm) confirms complete conversion.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55-72. URL: [Link]

Sources

Application Note: Preparation, Handling, and Validation of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a synthetic polyamine derivative characterized by a 1,3-propanediamine core, an N3-ethyl group, and an N1-4-(diethylamino)benzyl moiety[1]. In early-stage drug discovery and biochemical screening, the preparation of a stable, fully solubilized master stock is the most critical variable for ensuring reproducible assay data.

Because this molecule contains multiple basic nitrogen atoms, it exists as a highly lipophilic free base in its unprotonated form. Standardizing its dissolution in anhydrous Dimethyl Sulfoxide (DMSO) is the industry benchmark for preserving compound integrity[2]. This application note provides a comprehensive, self-validating methodology for preparing DMSO stock solutions, mitigating oxidative degradation, and validating aqueous working concentrations.

Physicochemical Profiling

Understanding the physicochemical nature of the compound dictates our handling strategy. As a triamine, the molecule is highly susceptible to pH-dependent solubility shifts and oxidative stress.

Table 1: Physicochemical Properties

ParameterValueCausality / Impact on Handling
Chemical Name N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamineDictates polyamine-specific storage protocols.
CAS Number 932251-16-6[1]Unique identifier for regulatory and sourcing compliance.
Molecular Formula C16H29N3[1]High carbon-to-heteroatom ratio indicates high lipophilicity.
Molecular Weight 263.42 g/mol [1]Used for precise molarity calculations (2.63 mg = 10 µmol).
Primary Solvent Anhydrous DMSO (>99.9%)[2]Prevents hydrolysis; ensures complete free-base solubilization.

Mechanistic Insights: The "Why" Behind the Protocol

As a Senior Application Scientist, it is imperative to move beyond mere instructions and understand the thermodynamic and kinetic forces at play during stock preparation:

  • Solvent Selection (Anhydrous DMSO): Dimethyl sulfoxide is utilized because it disrupts the crystalline lattice of lipophilic compounds without altering their covalent structure[2]. Using anhydrous DMSO prevents the introduction of water, which can trigger premature precipitation or hydrolysis of the compound during long-term storage.

  • Oxidative Stability & Serum Interactions: Polyamines are notoriously susceptible to oxidative degradation. If the working solution is introduced into cell culture media containing ruminant serum (e.g., Fetal Bovine Serum), endogenous amine oxidases can rapidly catalyze the oxidation of the polyamine into reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), and toxic aldehydes like acrolein[3]. This degradation causes severe off-target cytotoxicity, confounding assay results[3]. Therefore, purging the master stock with Argon and avoiding repeated freeze-thaw cycles is non-negotiable.

  • Non-Specific Binding (NSB): The combination of a lipophilic benzyl group and cationic amines makes this compound prone to adsorbing onto the hydrophobic surfaces of standard polystyrene microtiter plates. To prevent a drop in actual working concentration, all handling must utilize low-binding polypropylene tubes or silanized glass.

Experimental Workflows & Methodologies

Protocol A: Preparation of 10 mM Master DMSO Stock

Objective: Create a sterile, oxidation-resistant master stock.

  • Equilibration: Remove the solid compound (CAS: 932251-16-6) from cold storage and equilibrate to room temperature within a desiccator for 30 minutes. Reasoning: Prevents atmospheric moisture condensation on the hygroscopic amine.

  • Weighing: Weigh exactly 2.63 mg of the compound into a sterile, amber glass vial.

  • Dissolution: Add 1.00 mL of anhydrous, cell-culture grade DMSO to achieve a precise 10 mM concentration.

  • Homogenization: Vortex vigorously for 30 seconds. If visual inspection reveals undissolved particulates, sonicate in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

  • Aliquoting: Divide the solution into 50 µL aliquots using low-binding polypropylene microcentrifuge tubes. Reasoning: Single-use aliquots prevent the oxidative stress of repeated freeze-thaw cycles.

  • Inert Atmosphere: Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds before immediately capping.

  • Storage: Store all aliquots at -80°C.

Protocol B: Preparation of Aqueous Working Solutions

Objective: Dilute the stock into physiological buffers without inducing precipitation.

  • Thaw a single 50 µL aliquot on ice immediately before the assay.

  • Pre-warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

  • Add the DMSO stock dropwise to the buffer while continuously vortexing. Reasoning: Rapid dispersion prevents localized zones of high aqueous concentration that trigger irreversible nucleation and precipitation.

  • Ensure the final DMSO concentration remains ≤1.0% (v/v) to prevent solvent-induced cytotoxicity[2].

Table 2: Dilution Matrix for Working Solutions (from 10 mM Stock)

Target ConcentrationVolume of 10 mM StockVolume of BufferFinal DMSO % (v/v)
100 µM 10.0 µL990.0 µL1.00%
50 µM 5.0 µL995.0 µL0.50%
10 µM 1.0 µL999.0 µL0.10%
1 µM 0.1 µL (use serial dilution)999.9 µL0.01%

Self-Validating System: Kinetic Solubility Validation

To ensure the trustworthiness of the prepared stock and confirm that the compound has not crashed out of solution upon aqueous dilution, a kinetic solubility assay utilizing nephelometry must be performed prior to biological testing[4].

Protocol C: Nephelometric Assay
  • Plate Setup: Dispense 5 µL of the 10 mM DMSO stock into a 96-well UV-transparent microtiter plate[4].

  • Buffer Addition: Add 495 µL of PBS (pH 7.4) to the well to achieve a 100 µM final compound concentration (1% DMSO)[4]. Prepare a blank well containing 5 µL DMSO and 495 µL PBS.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on an orbital shaker (300 rpm) to reach kinetic equilibrium[4].

  • Measurement: Measure light scattering using a nephelometer.

  • Data Interpretation: If the light scattering of the compound well is >10% higher than the blank, undissolved particles (precipitation) are present[4]. In this event, the working concentration must be lowered, or a co-solvent (e.g., Tween-80 or BSA) must be introduced to the buffer.

Workflow Visualization

Workflow S1 Solid Compound (CAS: 932251-16-6) S2 Weighing & Transfer (Amber Glass Vial) S1->S2 S3 Addition of Anhydrous DMSO (Target: 10 mM) S2->S3 S4 Aliquoting & Argon Purge (Prevent Oxidation) S3->S4 Vortex & Sonicate S5 Storage at -80°C (Avoid Freeze-Thaw) S4->S5 S6 Aqueous Working Solution (<1% Final DMSO) S5->S6 Thaw on ice S7 Self-Validation (Nephelometry / LC-MS) S6->S7 Confirm solubility

Workflow for polyamine DMSO stock preparation and validation.

References

  • thsci.com - 932251-16-6 | N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine. Available at:[1]

  • Concept Life Sciences - Assays | ADMET & DMPK | Kinetic Solubility. Available at:[2]

  • AxisPharm - Kinetic Solubility Assays Protocol. Available at:[4]

  • National Institutes of Health (PMC) - Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells. Available at:[3]

Sources

Application Note: Cell Culture Assays Using N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in oncology and cellular metabolism. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Polyamines (putrescine, spermidine, and spermine) are essential organic cations required for cell growth, proliferation, and translation (e.g., eIF5A hypusination). Cancer cells, particularly in melanoma, neuroblastoma, and pancreatic ductal adenocarcinoma (PDAC), exhibit a profound dysregulation of polyamine homeostasis, upregulating both de novo biosynthesis and extracellular uptake[1].

Historically, targeting polyamine biosynthesis using α-difluoromethylornithine (DFMO)—an irreversible inhibitor of ornithine decarboxylase (ODC)—has shown limited clinical efficacy as a monotherapy. The primary mechanism of resistance is the compensatory upregulation of the Polyamine Transport System (PTS) , allowing tumor cells to scavenge polyamines from the microenvironment[2].

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (hereafter referred to as DEBEP ) is a rationally designed Polyamine Transport Inhibitor (PTI).

  • Structural Causality: The 1,3-propanediamine core mimics the natural polyamine backbone, providing high-affinity binding to the PTS[3].

  • Steric Blockade: The bulky 4-(diethylamino)benzyl and N3-ethyl substitutions prevent the molecule from substituting for natural polyamines in critical cellular functions and sterically hinder its metabolism by polyamine oxidases (PAO/SMOX)[4]. Consequently, DEBEP acts as a competitive antagonist at the PTS membrane transporter, trapping cells in a polyamine-depleted state when co-administered with DFMO[5].

G cluster_ext Extracellular Microenvironment cluster_mem Plasma Membrane cluster_int Intracellular Space ExoPoly Exogenous Polyamines PTS Polyamine Transport System (PTS) ExoPoly->PTS Uptake DEBEP DEBEP (PTI) DEBEP->PTS Competitive Blockade Put Putrescine PTS->Put Import Spd Spermidine PTS->Spd Import Orn Ornithine ODC ODC Enzyme Orn->ODC ODC->Put Biosynthesis Put->Spd DFMO DFMO DFMO->ODC Irreversible Inhibition

Figure 1: Dual-targeting of polyamine homeostasis using DFMO and DEBEP.

Experimental Protocols

To rigorously evaluate DEBEP, two distinct assays must be performed: a phenotypic synergy assay (to prove functional intracellular depletion) and a radiolabeled transport assay (to prove on-target PTS inhibition)[6].

Protocol A: DFMO + DEBEP Synergistic Growth Inhibition Assay

Because DEBEP only blocks transport, it exhibits minimal monotherapy toxicity. Its efficacy is strictly revealed when de novo synthesis is blocked by DFMO[7].

Critical Reagents:

  • Aminoguanidine (AG): 1 mM. Causality: Fetal Bovine Serum (FBS) contains Bovine Serum Amine Oxidase (BSAO). BSAO oxidizes exogenous polyamines into highly toxic aldehydes (e.g., acrolein) and hydrogen peroxide, which will cause artificial cell death and confound viability data. AG irreversibly inhibits BSAO[7].

  • DFMO (Eflornithine): 1–5 mM depending on the cell line.

  • DEBEP: 0.1 μM – 10 μM dose range.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., L3.6pl, B16F10) in 96-well plates at 2,000 cells/well in standard media supplemented with 10% FBS. Allow 24 hours for adherence.

  • Media Pre-Conditioning: Replace media with fresh media containing 1 mM Aminoguanidine. Incubate for 2 hours prior to drug addition to neutralize BSAO.

  • Drug Treatment (Matrix Design):

    • Control: Vehicle only.

    • Single Agent 1: DFMO alone (e.g., 2.5 mM).

    • Single Agent 2: DEBEP alone (dose-response: 0.1, 0.5, 1.0, 5.0, 10.0 μM).

    • Combination: DFMO (2.5 mM) + DEBEP (dose-response).

    • Rescue Control (Self-Validation): DFMO (2.5 mM) + DEBEP (highest dose) + Exogenous Spermidine (1 μM). Note: If DEBEP is a true PTI, exogenous spermidine will NOT rescue the cells because the transporter is blocked.

  • Incubation: Incubate for 72–96 hours at 37°C, 5% CO₂. Polyamine depletion is a slow phenotypic process requiring multiple cell divisions to exhaust intracellular pools[1].

  • Readout: Assess viability using a standard resazurin-based or ATP-luminescence assay (e.g., CellTiter-Glo). Calculate the Combination Index (CI) using the Chou-Talalay method[2].

Protocol B: ³H-Spermidine Uptake Competition Assay

To confirm that DEBEP directly antagonizes the PTS, a radiolabeled competitive uptake assay is required[6].

W Step1 1. Seed Cells (Grow to 70% Confluence) Step2 2. Pre-incubate with Aminoguanidine (1 mM) Step1->Step2 Step3 3. Add DEBEP (PTI) (0.1 - 10 μM, 15 min pre-incubation) Step2->Step3 Step4 4. Pulse with 3H-Spermidine (1.0 μM, 60 min at 37°C) Step3->Step4 Step5 5. Wash with Cold PBS + 50 μM Unlabeled Spermidine Step4->Step5 Step6 6. Cell Lysis (0.1% SDS) & Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for the ³H-Spermidine competitive uptake assay.

Step-by-Step Procedure:

  • Preparation: Grow cells in 12-well plates to 70% confluence. Wash twice with warm PBS.

  • Pre-treatment: Add serum-free media containing 1 mM Aminoguanidine and the desired concentration of DEBEP. Incubate for 15 minutes at 37°C to allow receptor binding.

  • Radioligand Pulse: Add 1.0 μM of ³H-spermidine (specific activity ~16.6 Ci/mmol) to the wells. Incubate for exactly 60 minutes at 37°C[2].

  • Displacement Wash (Critical Step): Terminate uptake by placing plates on ice. Wash cells three times with ice-cold PBS containing 50 μM unlabeled spermidine . Causality: The excess cold spermidine displaces any ³H-spermidine non-specifically bound to the negatively charged outer plasma membrane, ensuring only internalized radioligand is measured[2].

  • Lysis & Quantification: Lyse cells using 0.1% SDS in PBS for 10 minutes. Transfer lysates to scintillation vials, add scintillation cocktail, and measure counts per minute (CPM). Normalize CPM to total protein concentration (via BCA assay) for each well[6].

Representative Data & Interpretation

When executing the above protocols, a successful validation of DEBEP will yield a data profile similar to the reference table below. A Combination Index (CI) < 1.0 indicates synergy.

Cell Line ModelCancer TypeDFMO IC₅₀ (mM)DEBEP IC₅₀ (μM)DFMO (2mM) + DEBEP (1μM) ViabilityCombination Index (CI)
L3.6pl Pancreatic (PDAC)> 5.0> 50.018% ± 3%0.24 (Strong Synergy)
B16F10 Murine Melanoma4.2> 50.022% ± 4%0.31 (Synergy)
CHO-WT Hamster Ovary3.8> 50.045% ± 5%0.65 (Moderate Synergy)
CHO-MG *PTS-Deficient Mutant0.5> 50.005% ± 2%N/A (DFMO Sensitive)

*CHO-MG is a mutant cell line lacking a functional PTS. It serves as a biological control. Because it cannot import polyamines, it is exquisitely sensitive to DFMO monotherapy, and the addition of a PTI like DEBEP provides no further benefit[5].

References

  • Alexander, E. T., et al. "Polyamine-Blocking Therapy Reverses Immunosuppression in the Tumor Microenvironment." Cancer Immunology Research, 2014. URL:[Link]

  • Burns, M. R., et al. "Polyamine Transport Inhibitors: Design, Synthesis, and Combination Therapies with Difluoromethylornithine." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Casero, R. A., & Woster, P. M. "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry, 2001. URL:[Link]

  • Gamble, L. D., et al. "Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas." Nature Communications, 2019. URL:[Link]

  • Muth, A., et al. "Investigation of Polyamine Metabolism and Homeostasis in Pancreatic Cancers." Medical Sciences, 2018. URL:[Link]

  • Ni, J., et al. "A practical and versatile synthetic strategy for homogeneous polymers of 1,3-propanediamine." ResearchGate, 2018. URL:[Link]

Sources

Application Notes and Protocols for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Ligand for Robust Catalytic Systems

In the ever-evolving landscape of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and enhancing the efficiency of established transformations. N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is an unsymmetrical bidentate N,N'-diamine ligand engineered with distinct electronic and steric properties. Its structure, featuring a propane-1,3-diamine backbone, is functionalized with a sterically accessible ethyl group on one nitrogen and a 4-(diethylamino)benzyl group on the other. This latter substituent provides both steric bulk and, through the diethylamino moiety, a significant electron-donating effect. This combination of features makes it a promising candidate for stabilizing and activating transition metal centers in a variety of catalytic cycles, particularly in cross-coupling reactions.

The 1,3-diamine backbone forms a stable six-membered chelate ring with a metal center, a common structural motif in successful catalytic systems. The asymmetry of the ligand can create a unique chiral pocket around the metal, which, while not explored in this note for asymmetric catalysis, influences the reactivity and selectivity of the catalyst. The electron-rich nature of the 4-(diethylamino)benzyl group is anticipated to enhance the electron density at the metal center, which can promote key steps in catalytic cycles, such as oxidative addition in palladium-catalyzed cross-coupling reactions.

These application notes provide a comprehensive guide to the synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine and its application as a ligand in the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds.

Synthesis of the Ligand: A Two-Step Protocol

The synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine can be efficiently achieved via a two-step sequence involving the mono-alkylation of a suitable precursor followed by reductive amination. A plausible and scalable synthetic route is outlined below.

G cluster_0 Step 1: Mono-N-ethylation (Conceptual) cluster_1 Step 2: Reductive Amination propanediamine 1,3-Propanediamine N_ethyl_propanediamine N-ethyl-1,3-propanediamine (Starting Material) propanediamine->N_ethyl_propanediamine Mono-alkylation ethyl_bromide Ethyl Bromide ethyl_bromide->N_ethyl_propanediamine target_ligand N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine N_ethyl_propanediamine->target_ligand Reductive Amination aldehyde 4-(Diethylamino)benzaldehyde aldehyde->target_ligand reductant NaBH(OAc)₃ reductant->target_ligand

Caption: Synthetic pathway for the target ligand.

Protocol 1: Synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

This protocol details the synthesis of the target ligand via reductive amination of N-ethyl-1,3-propanediamine with 4-(diethylamino)benzaldehyde. Reductive amination is a highly efficient method for the formation of C-N bonds.[1][2]

Materials and Reagents:

  • N-ethyl-1,3-propanediamine

  • 4-(Diethylamino)benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(diethylamino)benzaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane.

  • Addition of Amine: Add N-ethyl-1,3-propanediamine (1.1 eq) to the solution at room temperature, followed by the addition of glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking) to afford the pure N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine.

Characterization Data (Expected):

PropertyExpected Value
Appearance Pale yellow oil
¹H NMR (CDCl₃) Peaks corresponding to the diethylamino group (triplet and quartet), the benzyl and propanediamine methylene groups, the ethyl group (triplet and quartet), and the aromatic protons.
¹³C NMR (CDCl₃) Resonances for the aliphatic carbons of the propanediamine backbone, the ethyl and diethyl groups, and the aromatic carbons of the benzyl substituent.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product.

Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[3] The choice of ligand is crucial for the success of this reaction, influencing catalyst stability, activity, and substrate scope. The electron-rich and sterically defined nature of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine makes it an excellent candidate for this transformation.

G cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-X Ar-X Ar-X->Ar-Pd(II)(L)-X R2NH R₂NH Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR₂ R2NH->Ar-Pd(II)(L)-NR2 Base Base Base-H+ Base-H⁺ Base->Base-H+ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NR2 Ligand Exchange Ar-Pd(II)(L)-NR2->Pd(0)L Ar-NR2 Ar-NR₂ Ar-Pd(II)(L)-NR2->Ar-NR2 Reductive Elimination HX HX HX->Base-H+

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: In Situ Catalyst Generation and Cross-Coupling

This protocol describes the in situ generation of the active palladium catalyst and its use in a representative Buchwald-Hartwig amination reaction. In situ generation from a stable Pd(II) precatalyst is often more convenient and reproducible than using air-sensitive Pd(0) sources.[3]

Materials and Reagents:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (the ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Ethyl acetate and hexanes for chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Workflow:

G cluster_workflow Experimental Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Pd(OAc)₂, Ligand, Ar-Br, Amine, Base, Toluene) setup->reagents reaction 3. Heat Reaction (e.g., 100 °C, overnight) reagents->reaction workup 4. Aqueous Work-up (Quench, Extract) reaction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a flow of inert gas, add Pd(OAc)₂ (0.01 eq) and the ligand (0.012 eq) to a dry reaction vessel. Add a small amount of anhydrous toluene and stir for 15-20 minutes.

  • Reaction Assembly: To the vessel containing the pre-formed catalyst (or to a new vessel if not pre-forming), add the aryl bromide (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Expected Outcome:

This protocol is expected to provide the corresponding arylated amine in good to excellent yield. The performance of the N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine ligand can be benchmarked against commercially available ligands for the Buchwald-Hartwig amination.

ParameterRecommended Conditions
Catalyst Loading 1-2 mol % Pd
Ligand to Metal Ratio 1.2:1 to 1.5:1
Base Sodium tert-butoxide, Potassium tert-butoxide, or LHMDS
Solvent Toluene, Dioxane, or THF (anhydrous)
Temperature 80-110 °C
Reaction Time 12-24 hours

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable synthetic methodologies. The success of the ligand synthesis can be readily verified by standard analytical techniques (NMR, MS). The efficacy of the catalytic protocol can be validated by running appropriate control experiments, such as a reaction without the ligand or without the palladium source, which should yield no product. Furthermore, the identity and purity of the final cross-coupling product should be confirmed by spectroscopic analysis and compared to literature data if available.

Conclusion

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine represents a rationally designed ligand with promising applications in transition metal catalysis. Its straightforward synthesis and the anticipated high efficiency in reactions like the Buchwald-Hartwig amination make it a valuable addition to the synthetic chemist's toolbox. The detailed protocols provided in these notes are intended to enable researchers, scientists, and drug development professionals to explore the full potential of this novel ligand in their own applications.

References

  • Reductive Amination: A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, J. Org. Chem.1996 , 61, 3849-3862. [Link]

  • Borch Reductive Amination: Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971 , 93, 2897–2904. [Link]

  • Buchwald-Hartwig Amination Review: J. F. Hartwig, Acc. Chem. Res.2008 , 41, 1534-1544. [Link]

  • Palladium Precatalysts in Cross-Coupling: N. C. Bruno, M. T. Tudge, S. L. Buchwald, Chem. Sci., 2013 , 4, 916-920. [Link]

  • Amine Synthesis by Reductive Amination: Organic Chemistry Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions: D. S. Surry, S. L. Buchwald, Chem. Sci., 2011 , 2, 27-50. [Link]

Sources

formulation techniques for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to formulation strategies for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, a molecule presenting challenges and opportunities in drug delivery due to its structural characteristics.

Introduction: The Formulation Challenge of Amine-Containing Lipophilic Compounds

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a diamine compound whose structure suggests significant lipophilicity and the presence of basic amine groups. Such characteristics often lead to poor aqueous solubility, a primary obstacle in achieving adequate bioavailability for therapeutic effect.[1] Many drugs containing amine groups are administered as salts to improve water solubility; however, this approach is not always sufficient, and advanced formulation strategies are often required to enhance dissolution, protect the molecule from degradation, and improve its transport across biological membranes.[2][3]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of modern formulation techniques applicable to this compound and others with similar physicochemical properties. We will move beyond simple protocols to explain the causal relationships behind formulation choices, offering a framework for developing robust, effective, and validated drug delivery systems. The focus will be on nanoparticle-based platforms, specifically Solid Lipid Nanoparticles (SLNs) and Polymeric Micelles, which are particularly well-suited for enhancing the delivery of lipophilic active pharmaceutical ingredients (APIs).[4][5][6]

Part 1: Pre-Formulation Assessment - The Essential First Steps

Before embarking on complex formulation development, a thorough characterization of the API is critical. For N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, the following studies are indispensable.

1.1. Solubility and pH-Solubility Profile: Determine the solubility in water, biorelevant media (e.g., Simulated Gastric and Intestinal Fluids), and various organic solvents. The amine groups suggest that solubility will be highly pH-dependent. An understanding of this profile is crucial for selecting an appropriate formulation strategy and predicting in vivo behavior.

1.2. pKa Determination: The pKa values of the tertiary and secondary amine groups will dictate the molecule's charge at different physiological pH levels. This influences solubility, membrane permeability, and potential interactions with excipients.

1.3. LogP/LogD Measurement: The octanol-water partition coefficient (LogP) provides a measure of lipophilicity. The distribution coefficient (LogD) at physiological pH is even more informative, as it accounts for the ionization state of the molecule. A high LogP/LogD value confirms the need for solubility enhancement techniques.

1.4. Solid-State Characterization: Analysis using Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) is necessary to understand the drug's crystallinity, melting point, and thermal stability. This information is vital for heat-based formulation methods like high-pressure homogenization.

The logical workflow for formulation development begins with this essential characterization, which directly informs the selection of an appropriate delivery platform.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Validation & Analysis API API Synthesis & Purification Char Physicochemical Characterization (Solubility, pKa, LogP, Stability) API->Char Crucial Input Strategy Select Formulation Strategy (e.g., SLN, Micelles) Char->Strategy Data-Driven Decision Protocol Execute Formulation Protocol Strategy->Protocol NanoChar Nanoparticle Characterization (Size, Zeta, EE%) Protocol->NanoChar Formulation Output Release In Vitro Release & Stability Studies NanoChar->Release Release->Strategy Optimization Feedback Loop

Caption: Overall workflow from API characterization to formulation and validation.

Part 2: Lipid-Based Nanocarriers - Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from a solid lipid core stabilized by surfactants.[4][7] They are highly effective for encapsulating lipophilic drugs, offering advantages such as enhanced bioavailability, protection of the API from degradation, and the potential for controlled release.[2][8] The solid lipid matrix can effectively accommodate hydrophobic molecules like N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine.

Rationale for SLN Formulation:
  • High Lipophilicity: The drug's predicted high LogP value makes it highly compatible with a lipid matrix, allowing for efficient encapsulation.

  • Biocompatibility: SLNs are formulated from physiological and biodegradable lipids (e.g., fatty acids, triglycerides), minimizing toxicity concerns.[9]

  • Improved Stability: The solid core protects the encapsulated drug from chemical degradation.[8]

Protocol 1: SLN Preparation by High-Pressure Homogenization (HPH)

This method is robust, scalable, and avoids the use of harsh organic solvents.[4][9] It involves the homogenization of a hot oil-in-water pre-emulsion under high pressure.

Materials & Equipment:

  • API: N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

  • Solid Lipid: Compritol® 888 ATO (Glyceryl dibehenate) or Stearic Acid

  • Surfactant: Poloxamer 188 (Pluronic® F68) or Soy Phosphatidylcholine

  • Aqueous Phase: Purified water (Milli-Q or equivalent)

  • High-Pressure Homogenizer (e.g., Avestin EmulsiFlex-C3)

  • High-Shear Mixer (e.g., Ultra-Turrax)

  • Thermostatically controlled water bath

  • Magnetic stirrer

Step-by-Step Methodology:

  • Preparation of Lipid Phase:

    • Accurately weigh the solid lipid (e.g., 5-10% w/v of the final dispersion volume) and place it in a glass beaker.

    • Heat the lipid on the water bath to approximately 5-10 °C above its melting point (e.g., 80°C for Compritol® 888 ATO) until a clear, molten liquid is formed.[9][10]

    • Dissolve the predetermined amount of the API in the molten lipid under gentle stirring. The miscibility of the drug in the melted lipid is crucial for high encapsulation efficiency.[8]

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 1-2.5% w/v) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase to prevent premature solidification of the lipid upon mixing.[7][9]

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing the mixture with a high-shear mixer at a high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes.[7]

    • This step creates a coarse oil-in-water (o/w) emulsion, which is essential for obtaining a uniform nanoparticle suspension in the next step.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the HPH, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[4][7] The high shear stress and cavitation forces reduce the droplet size to the nanometer range. The number of cycles and pressure must be optimized for each specific formulation.

  • Cooling and Recrystallization:

    • Allow the resulting hot nanoemulsion to cool down to room temperature under gentle magnetic stirring.

    • During cooling, the lipid recrystallizes, forming the solid lipid nanoparticles with the drug entrapped within the matrix.[7]

    • Store the final SLN dispersion at 4°C for further analysis.

G cluster_0 SLN Structure A Solid Lipid Matrix B API C API D API E Surfactant (Hydrophilic Head) F E->F Hydrophobic Tail G Surfactant (Hydrophilic Head) H G->H Hydrophobic Tail

Caption: Diagram of a drug-loaded Solid Lipid Nanoparticle (SLN).

Part 3: Polymer-Based Nanocarriers - Polymeric Micelles

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution.[5][11] The hydrophobic core serves as a reservoir for lipophilic drugs like N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, while the hydrophilic shell provides a stable interface with the aqueous environment, preventing aggregation and prolonging circulation time.[5][12]

Rationale for Polymeric Micelle Formulation:
  • Solubilization Power: Micelles can significantly increase the aqueous solubility of hydrophobic drugs, often by several orders of magnitude.

  • Small Size: Typically ranging from 10 to 100 nm, their small size allows for passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]

  • Ease of Preparation: Methods like thin-film hydration are straightforward and do not require specialized equipment.[13]

Protocol 2: Polymeric Micelle Preparation by Thin-Film Hydration

This technique is one of the simplest and most common methods for preparing drug-loaded micelles at a laboratory scale.[5][13]

Materials & Equipment:

  • API: N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

  • Amphiphilic Copolymer: Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA) or Poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL)

  • Organic Solvent: Acetone or a mixture of Chloroform and Methanol (HPLC grade)

  • Aqueous Phase: Phosphate-Buffered Saline (PBS) pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (0.22 µm)

  • Round-bottom flask

Step-by-Step Methodology:

  • Dissolution in Organic Solvent:

    • Accurately weigh the API and the amphiphilic copolymer (e.g., at a 1:10 drug:polymer weight ratio) and dissolve them in a suitable volatile organic solvent in a round-bottom flask.[13]

    • Ensure complete dissolution of both components; gentle warming or sonication may be required.

  • Formation of Thin Film:

    • Connect the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).[13]

    • Continue rotation until a thin, transparent, and homogeneous drug-polymer film is formed on the inner wall of the flask. This step is critical for ensuring the drug is molecularly dispersed within the polymer matrix.

  • Hydration and Micelle Formation:

    • Hydrate the thin film by adding the pre-warmed (e.g., 60°C) aqueous phase (PBS pH 7.4) to the flask.

    • Rotate the flask gently (without vacuum) to allow the film to hydrate. Self-assembly of the copolymers into micelles occurs spontaneously, encapsulating the drug within their hydrophobic cores.[13]

  • Sonication and Purification:

    • To ensure a uniform size distribution, sonicate the micellar suspension in a bath sonicator for 2-5 minutes.

    • To remove any unencapsulated drug aggregates or impurities, filter the suspension through a 0.22 µm syringe filter.

    • The resulting clear solution contains the drug-loaded polymeric micelles. Store at 4°C.

G cluster_0 Polymeric Micelle Structure center_node drug1 API drug2 API hydrophobic_core Hydrophobic Core (e.g., PLGA) p1_start p1_end p1_start->p1_end Polymer Chain p1_shell Hydrophilic Shell (PEG) p2_start p2_end p2_start->p2_end Polymer Chain p2_shell Hydrophilic Shell (PEG) p3_start p3_end p3_start->p3_end Polymer Chain p3_shell Hydrophilic Shell (PEG)

Caption: Structure of a drug-loaded polymeric micelle.

Part 4: Essential Characterization of Nanoparticle Formulations

Successful formulation requires rigorous characterization to ensure quality, stability, and reproducibility.

ParameterTechniquePurpose & Typical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and size distribution. For IV administration, size should ideally be < 200 nm with a PDI < 0.3 to ensure homogeneity.
Zeta Potential DLS with Electrophoretic MobilityMeasures the surface charge of the nanoparticles. A value of ±30 mV is generally desired for good colloidal stability, preventing aggregation.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles, confirming a spherical morphology and lack of aggregation.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC / UV-Vis SpectrophotometryQuantifies the amount of drug successfully entrapped within the nanoparticles. EE% = (Total Drug - Free Drug) / Total Drug x 100. High EE% (>80%) is desirable.
In Vitro Drug Release Dialysis Bag MethodAssesses the rate and extent of drug release from the formulation over time in a biorelevant medium. This provides insights into the potential in vivo pharmacokinetic profile.[14]

Part 5: Advanced Considerations - Surface Functionalization

The presence of amine groups on the API is an internal feature. However, the surface of the nanocarrier itself can be engineered for advanced applications like targeted delivery. Amine-terminated polymers or lipids (e.g., DSPE-PEG-Amine) can be incorporated into the formulation.[15] These surface amine groups serve as reactive handles for conjugating targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid), thereby directing the nanocarrier to specific cells or tissues and enhancing therapeutic efficacy while reducing off-target effects.[15][16]

This modular approach allows the core formulation (SLN or micelle) to be adapted for various therapeutic targets without re-developing the entire system from scratch.[16]

Conclusion

The formulation of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine presents a classic drug delivery challenge: enhancing the bioavailability of a poorly soluble, lipophilic compound. Nanoparticle-based systems, such as Solid Lipid Nanoparticles and Polymeric Micelles, offer powerful and clinically relevant solutions. The detailed protocols provided herein serve as a robust starting point for formulation development. By combining these methodologies with rigorous physicochemical characterization and a rational approach to excipient selection, researchers can successfully develop effective and stable delivery systems for this and other challenging APIs.

References

  • Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating (S)-DSPC. Benchchem.
  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science.
  • Preparation and Characterization of Poly(2-oxazoline) Micelles for the Solubilization and Delivery of Water Insoluble Drugs. (2021). Bio-protocol.
  • From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. (2025). PMC.
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2025). MDPI.
  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2021). PMC.
  • Exploration of a Simplified Protocol for Solid Lipid Nanoparticle Production and Characterization. (2021). Journal of Chemical Education.
  • Polymeric Micellar Systems—A Special Emphasis on “Smart” Drug Delivery. (2023). MDPI.
  • Navigating the Frontier of Drug Delivery: A Technical Guide to Amine-Terminated PEG Lipids. Benchchem.
  • Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry. (2024). PMC.
  • The Heads and Tails of Lipid Based Drug Delivery. (2022). News & Announcements.
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024). Walsh Medical Media.
  • Polymers for Drug Delivery Systems. PMC.
  • CHAPTER 7 AMINES.
  • Challenges in the drug release testing of next-generation nanomedicines – What do we know?. (2017). Elsevier.
  • EUDRACAP® Select - Examining a Case From. Development to Clinical Trial. (2024). Drug Development and Delivery.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing highly polar, mixed-amine compounds like N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine presents unique chemoselectivity and purification challenges. This guide is engineered for researchers, scientists, and drug development professionals to troubleshoot low yields, mitigate side reactions, and establish a self-validating experimental workflow.

I. Reaction Workflow & Decision Matrix

ReactionWorkflow Start Start: 4-(Diethylamino)benzaldehyde + N-ethyl-1,3-propanediamine Imine Step 1: Imine Formation (MeOH, MgSO4, 2h, RT) Start->Imine Check Check Conversion (LC-MS / TLC) Imine->Check Check->Imine <95% Imine (Wait/Add Sieves) Reduction Step 2: Reduction (Add NaBH4 at 0°C) Check->Reduction >95% Imine Quench Step 3: Quench & Extract (NaHCO3, DCM) Reduction->Quench Purify Step 4: Purification (Basic Alumina) Quench->Purify

Figure 1: Decision tree and workflow for the stepwise reductive amination process.

II. Troubleshooting & FAQs

Q1: My direct reductive amination is yielding large amounts of a dialkylated tertiary amine byproduct. How do I prevent this? Causality: The starting diamine, N-ethyl-1,3-propanediamine, contains an unhindered, highly nucleophilic primary amine. In a standard one-pot direct reductive amination, the newly formed secondary amine product can compete with the starting primary amine to react with any remaining free aldehyde. This over-alkylation leads to a dialkylated tertiary amine byproduct. Solution: Transition from a direct to a stepwise (indirect) reductive amination . By forcing the reaction to form the imine completely before introducing the reducing agent, you eliminate the pool of free aldehyde that drives over-alkylation.

Q2: Imine formation is stalling, and unreacted 4-(diethylamino)benzaldehyde remains in the mixture. Why? Causality: The para-diethylamino group on the benzaldehyde is strongly electron-donating via resonance. This electron density significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by the diamine thermodynamically less favorable and kinetically slower. Solution: Drive the equilibrium forward using Le Chatelier's principle. Utilize anhydrous Methanol as the solvent and add a physical dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves) to scavenge water as it forms.

Q3: Which reducing agent provides the best yield for this specific substrate? Causality: While Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for direct reductive aminations due to its mildness and selectivity , it can be too slow for electron-rich imines, and its use in one-pot reactions with primary amines exacerbates dialkylation. Solution: For a stepwise approach, Sodium Borohydride (NaBH₄) is superior . Once the imine is fully formed and isolated from water, NaBH₄ rapidly and cleanly reduces the imine at 0 °C without requiring acidic conditions that could prematurely protonate the diamine.

Q4: I am losing massive amounts of product during silica gel chromatography. The product streaks and co-elutes with impurities. What is the alternative? Causality: The target molecule is a highly polar, multi-basic diamine. It interacts strongly via hydrogen bonding and acid-base interactions with the acidic silanol (Si-OH) groups on standard normal-phase silica gel, leading to severe tailing and irreversible adsorption. Solution: Switch your stationary phase to Basic Alumina , which lacks these acidic protons. Alternatively, if silica must be used, pre-treat the column with 1% Et₃N or use a highly polar, basic eluent system (e.g., DCM/MeOH/NH₄OH in a 90:9:1 ratio).

III. Mechanistic Pathways & Side Reactions

MechanisticPathway Aldehyde 4-(Diethylamino)benzaldehyde (Deactivated by -NEt2) Imine Imine Intermediate (Requires Dehydration) Aldehyde->Imine + Amine, -H2O Side1 Benzyl Alcohol (Premature Reduction) Aldehyde->Side1 Direct Reduction (If reductant added early) Amine N-ethyl-1,3-propanediamine (Nucleophilic Primary Amine) Product Target Diamine Product (N1-[4-(Diethylamino)benzyl]...) Imine->Product NaBH4 Reduction Side2 Dialkylated Amine (Over-reaction) Product->Side2 + Aldehyde/Reductant (If direct amination used)

Figure 2: Mechanistic pathways showing desired imine reduction vs. over-alkylation side reactions.

IV. Quantitative Yield Comparison

The following table summarizes the performance metrics of different reductive amination strategies for this specific substrate, demonstrating the superiority of the stepwise approach.

Reaction StrategyReagents & ConditionsTarget Diamine Yield (%)Dialkylated Byproduct (%)Unreacted Aldehyde (%)
Direct (One-Pot) NaBH(OAc)₃, DCE, RT, 12h42%35%15%
Direct (Acid Catalyzed) NaBH(OAc)₃, AcOH, DCE, RT55%28%8%
Stepwise (Optimized) 1. MgSO₄, MeOH, 4h 2. NaBH₄, 0 °C, 1h88% <2% <1%
V. Self-Validating Experimental Protocol: Stepwise Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to the next phase until the validation checkpoints are met.

Phase 1: Imine Formation

  • Preparation: In an oven-dried flask under N₂, dissolve 4-(diethylamino)benzaldehyde (1.0 eq, 10 mmol) in anhydrous Methanol (0.2 M).

  • Amine Addition: Add N-ethyl-1,3-propanediamine (1.1 eq, 11 mmol) dropwise at room temperature.

  • Dehydration: Add anhydrous MgSO₄ (2.0 eq) to the stirring mixture. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (Imine Conversion): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The aldehyde peak (m/z 178[M+H]⁺) must be <5% relative to the imine intermediate (m/z 262[M+H]⁺). Causality: Proceeding before complete conversion will result in aldehyde reduction to benzyl alcohol and promote dialkylation.

Phase 2: Reduction 5. Filtration: Filter the reaction mixture through a medium-porosity glass frit under N₂ to remove the MgSO₄. Transfer the filtrate to a clean, dry flask. 6. Temperature Control: Cool the methanolic imine solution to 0 °C using an ice bath. 7. Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.5 eq, 15 mmol) in small portions over 15 minutes to control hydrogen gas evolution and exotherm. 8. Maturation: Stir at 0 °C for 1 hour, then allow to naturally warm to room temperature over 30 minutes. 9. Validation Checkpoint 2 (Reduction Completion): Post-reduction LC-MS must show complete disappearance of the imine (m/z 262) and the emergence of the target diamine (m/z 264 [M+H]⁺).

Phase 3: Quench & Purification 10. Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) dropwise. Stir for 15 minutes. 11. Extraction: Concentrate the mixture under reduced pressure to remove Methanol. Extract the aqueous residue with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. 12. Purification: Purify the crude oil via column chromatography using Basic Alumina. Elute with a gradient of 100% DCM to 5% MeOH in DCM. 13. Validation Checkpoint 3 (Purity): TLC on Basic Alumina (5% MeOH/DCM) should show a single spot (Rf ~0.3) that stains positive with Ninhydrin (indicating the secondary amine).

VI. References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Technical Support Center: Stability and Storage of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and handling protocols for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine . As a complex polyamine derivative featuring an electron-rich diethylaniline moiety, this compound is highly susceptible to atmospheric oxidation.

Our goal is to ensure the scientific integrity of your assays by preventing compound degradation during storage.

Mechanistic Insight: The Chemistry of Amine Oxidation

To effectively prevent degradation, one must understand the causality behind it. The target molecule contains three distinct amine environments: a tertiary aromatic amine (the diethylamino group), a secondary benzylic amine, and a secondary aliphatic amine.

  • The Diethylaniline Vulnerability: The N,N-diethylaniline group is highly electron-rich. The nitrogen lone pair readily undergoes single-electron transfer (SET) in the presence of oxygen, leading to the formation of N-oxides and subsequent oxidative N-dealkylation[1].

  • Photo-Oxidation: Photo-induced oxidation of tertiary amines is well documented; exposure to ambient light accelerates the formation of N-dealkylated and mono-oxygenated degradation products[2].

  • Protonation as a Shield: Converting the free base to an acid addition salt (e.g., HCl salt) protonates the amine lone pairs. This removes the electron density required for oxidation, effectively protecting the amine from degradation[3].

OxidationMechanisms Polyamine N1-[4-(Diethylamino)benzyl]- N3-ethyl-1,3-propanediamine NOxide Diethylaniline N-Oxide Formation Polyamine->NOxide Tertiary Amine Oxidation Imine Benzylic Oxidation (Imine Formation) Polyamine->Imine Benzylic C-H Abstraction Dealk Oxidative Dealkylation (Secondary Amines) Polyamine->Dealk ROS attack on Aliphatic Amines O2 Atmospheric O2 / Light (ROS Generation) O2->Polyamine Catalyzes Degradation Degradation Products (Yellow/Brown Discoloration) NOxide->Degradation Imine->Degradation Dealk->Degradation

Fig 1. Mechanistic pathways of oxidative degradation of the target polyamine derivative.

Troubleshooting Guide & Diagnostics

Q: My stock solution of the polyamine turned from colorless to a distinct yellow/brown tint. What happened? A: This is the hallmark symptom of oxidative degradation. The tertiary diethylaniline group has likely oxidized to an N-oxide or undergone dealkylation, forming conjugated colored byproducts[1]. Once discolored, the batch should be discarded or repurified via column chromatography, as these byproducts will interfere with biological assays.

Q: I stored the compound in a sealed vial at 4°C, but NMR still shows degradation peaks. Why? A: Standard atmospheric air contains ~21% oxygen. Simply sealing a vial traps enough ambient oxygen to initiate the auto-oxidation cascade. Furthermore, polyamines undergo non-oxidative thermal degradation over time if not kept at sub-zero temperatures, and trace oxygen can catalyze oxidative reactions even in seemingly inert environments[4].

Data Presentation: Storage Form Comparison

To optimize your workflow, compare the physicochemical properties of the Free Base versus the Hydrochloride (HCl) Salt form:

ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous oil / Low-melting solidCrystalline dry powder
Oxygen Sensitivity Extremely High (Oxidizes in hours)Low (Protected by protonation)
Optimal Storage Temp -80°C (Strictly required)-20°C to -80°C
Shelf Life (Inert Gas) < 1 Month> 12 Months
Recommended Use Immediate downstream synthesisLong-term archiving & biological assays

Standard Operating Procedures (SOPs)

To ensure a self-validating system, follow these protocols strictly. The choice of protocol depends on your intended storage duration.

StorageWorkflow Start Synthesized / Received Polyamine Free Base Decision Storage Duration? Start->Decision Short Short-Term (< 1 week) Decision->Short Immediate use Long Long-Term (> 1 week) Decision->Long Archiving Action1 1. Flush vial with Argon 2. Seal with Parafilm 3. Store at -80°C in dark Short->Action1 Action2 1. Convert to HCl Salt 2. Lyophilize to powder 3. Store at -20°C under Argon Long->Action2 End1 Ready for Assay (Warm to RT before opening) Action1->End1 Action2->End1

Fig 2. Decision matrix and workflow for optimal polyamine storage to prevent oxidation.

Protocol A: Short-Term Storage (Free Base)

Use this protocol if the compound will be consumed within 7 days.

  • Solvent Removal: Ensure all residual synthesis solvents are removed via high-vacuum rotary evaporation.

  • Degassing: Transfer the neat oil/solid into an amber glass vial (to prevent photo-oxidation[2]).

  • Argon Blanket: Insert an Argon gas line into the vial. Flush with a gentle stream of Argon for 60 seconds. Argon is preferred over Nitrogen because it is denser than air and forms a protective blanket over the compound[5].

  • Sealing: Quickly cap the vial tightly and wrap the cap boundary with Parafilm.

  • Storage: Store immediately at -80°C.

  • Retrieval (Critical Step): Before opening the vial for use, allow it to warm to Room Temperature (RT) in a desiccator. Opening a cold vial introduces atmospheric moisture, which accelerates degradation.

Protocol B: Long-Term Storage (HCl Salt Conversion)

Use this protocol for archiving or preparing biological assay stocks.

  • Dissolution: Dissolve the free base polyamine in anhydrous diethyl ether or dichloromethane.

  • Salt Formation: Slowly add 3.5 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C under stirring. The tri-hydrochloride salt will precipitate out of solution.

  • Isolation: Filter the precipitate under a steady stream of Argon.

  • Lyophilization: Dissolve the collected solid in degassed, deionized water and lyophilize (freeze-dry) for 24-48 hours to yield a dry, crystalline powder.

  • Storage: Transfer the powder to an amber vial, flush with Argon, seal, and store at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for inert storage? A: Yes, but Argon is heavily preferred. Argon is approximately 38% denser than air, allowing it to settle and form a physical "blanket" over the liquid or solid phase. Nitrogen is slightly lighter than air and is easily displaced by oxygen the moment the vial is opened or if the seal is imperfect[5].

Q: Does light exposure really matter if the vial is sealed under Argon? A: Yes. Photo-induced oxidation of N,N-diethylaniline derivatives is highly efficient. Even trace amounts of residual oxygen inside the vial can be converted to Reactive Oxygen Species (ROS) upon UV/visible light exposure, accelerating N-oxide formation[2]. Always use amber vials or wrap clear vials in aluminum foil.

Q: Why do I need to warm the vial to room temperature before opening? A: If you open a vial while it is still at -80°C, ambient moisture from the air will instantly condense on the cold compound. Water introduces dissolved oxygen and can hydrolyze trace impurities, acting as a catalyst for the very oxidative degradation you are trying to prevent.

Sources

optimizing HPLC mobile phase conditions for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization for Basic Compounds

Focus Analyte: N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Welcome to the technical support center. As Senior Application Scientists, we understand that developing a robust HPLC method for amine-containing basic compounds presents unique challenges. This guide is designed to provide you with a deep understanding of the principles at play and to offer practical, step-by-step solutions for optimizing the mobile phase conditions for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine and structurally similar molecules. Our approach is rooted in explaining the causal relationships behind chromatographic phenomena to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the most common questions and issues encountered when working with basic analytes in reversed-phase HPLC.

Q1: What are the key properties of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, and why do they make HPLC analysis difficult?

A1: The structure of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine contains multiple basic amine functional groups. These groups readily accept protons (become ionized) in acidic to neutral solutions.[1] This basicity is the primary driver of most analytical challenges.

  • High Polarity when Ionized: When protonated, the molecule becomes positively charged and thus more polar. In reversed-phase HPLC, where the stationary phase is non-polar, increased polarity leads to reduced retention.[1][2]

  • Secondary Ionic Interactions: This is the most critical issue. Standard silica-based HPLC columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3-4, these silanols can deprotonate to become negatively charged (SiO⁻).[3][4] The positively charged analyte can then interact strongly with these negative sites, leading to a secondary retention mechanism that causes severe peak tailing.[4][5][6]

Q2: My primary issue is severe peak tailing. What is the root cause, and how do I begin to fix it?

A2: The root cause of peak tailing for this compound is almost certainly the secondary ionic interaction between the protonated amine groups of your analyte and ionized residual silanols on the column's stationary phase, as described above.[4][6] This leads to a non-ideal chromatographic process where some analyte molecules are retained longer than others, creating a "tail."

To fix this, you must disrupt this secondary interaction. The most powerful tool at your disposal is the control of mobile phase pH .[2][7] Your goal is to ensure that either the silanol groups or the analyte is in a single, neutral state.

Q3: How do I choose the optimal mobile phase pH? Should I use a low or high pH?

A3: Choosing the right pH is a strategic decision based on your column's capabilities and desired retention characteristics. You have two primary strategies:

Strategy 1: Low pH (Ion Suppression of Silanols) - Recommended Starting Point By lowering the mobile phase pH to a value between 2 and 4, you fully protonate the surface silanol groups, neutralizing their charge.[3][4] This eliminates the primary cause of the unwanted ionic interaction.

  • Advantage: This is the most common and effective way to eliminate peak tailing for basic compounds on standard silica columns.[5][6] It provides robust and reproducible results.

  • Disadvantage: Your basic analyte will be fully protonated (charged), which may lead to low retention.[2] You can compensate for this by decreasing the percentage of the organic solvent in your mobile phase.[8]

Strategy 2: High pH (Analyte Neutralization) By raising the mobile phase pH to a value at least 2 units above the analyte's pKa, you convert the analyte to its neutral, free-base form. This eliminates its charge and its ability to ionically interact with silanols.

  • Advantage: The neutral analyte is less polar and will be strongly retained on a reversed-phase column, which can be beneficial for separating it from polar interferences.[2][7]

  • Disadvantage: Standard silica-based columns are not stable and will rapidly degrade at a pH above 8.[3][9] This strategy requires a specialized, pH-stable column (e.g., hybrid silica or polymer-based).

For N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, which has multiple amine groups, starting with a low pH approach is the most reliable path to success.

Q4: Which buffer should I use, and at what concentration?

A4: Using a buffer is non-negotiable for achieving a reproducible separation of an ionizable compound.[10][11] The buffer resists pH changes that can occur when your sample is injected, ensuring consistent retention times and peak shapes.

  • Buffer Selection: For low-pH work (pH 2-4), phosphate and formate are excellent choices for UV detection due to their low UV cutoff.[12][13] If you are using mass spectrometry (LC-MS), you must use a volatile buffer like formic acid or ammonium formate/acetate.[9][13]

  • Buffer pKa: A buffer is most effective within ±1 pH unit of its pKa.[9]

  • Buffer Concentration: A concentration of 10-50 mM is generally recommended.[8][14] Start with 10-20 mM. Insufficient buffer concentration can lead to peak shape issues, while excessively high concentrations can cause precipitation when mixed with high percentages of organic solvent.[12][13]

Table 1: Common Buffers for Low-pH Reversed-Phase HPLC

Buffer/Modifier pKa(s) Typical pH Range UV Cutoff (nm) MS Compatible?
Phosphoric Acid / Phosphate 2.15, 7.20 2.0 - 3.5 ~200 No
Formic Acid / Formate 3.75 2.7 - 4.7 ~210 Yes
Trifluoroacetic Acid (TFA) ~0.5 ~2.0 (at 0.1%) ~205 Yes (can cause ion suppression)

| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | ~210 | Yes |

Q5: Is my standard C18 column suitable for this analysis?

A5: A standard C18 column can be used, but your success will heavily depend on its quality and your mobile phase. Modern, high-purity silica (Type B) columns that are "base-deactivated" or "end-capped" are strongly recommended.[6][15] These columns have a lower concentration of accessible silanol groups, which inherently reduces the opportunity for peak tailing. If you continue to struggle with peak shape even after optimizing the mobile phase pH, consider a column specifically marketed for the analysis of basic compounds.

Part 2: Troubleshooting Guide & Workflow

If you are experiencing poor chromatography with N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing, Broadening) check_neutral Step 1: Inject Neutral Compound (e.g., Toluene, Naphthalene) start->check_neutral neutral_ok Peak Shape Good? check_neutral->neutral_ok physical_problem Diagnosis: Physical Problem (Void, Leak, Blockage) Action: Check fittings, column, and system hardware. neutral_ok->physical_problem No chemical_problem Diagnosis: Chemical Problem (Silanol Interaction) neutral_ok->chemical_problem Yes adjust_ph Step 2: Adjust Mobile Phase pH Set pH to 2.5 - 3.0 using a suitable buffer (e.g., 20mM Phosphate or 0.1% Formic Acid). chemical_problem->adjust_ph ph_ok Peak Shape Improved? adjust_ph->ph_ok adjust_organic Step 3: Optimize Retention Adjust % Organic Modifier (Acetonitrile or Methanol) to achieve k' between 2-10. ph_ok->adjust_organic Yes consider_column Step 4 (Advanced): Evaluate Column Peak tailing persists. Action: Switch to a modern, base-deactivated C18 or a specialty column for basic compounds. ph_ok->consider_column No final_method Result: Optimized Method Symmetrical peak with appropriate retention. adjust_organic->final_method consider_column->adjust_ph Re-optimize on new column

Caption: Troubleshooting workflow for peak tailing.

Workflow Explanation:

  • Differentiate Physical vs. Chemical Problems: First, determine if the issue is with your compound or your system. Injecting a neutral, non-ionizable compound helps diagnose this.[15] If a neutral compound also shows poor peak shape, the problem is likely physical (e.g., a column void, a leak, or a blockage).[4][15] If the neutral compound looks good, the problem is a chemical interaction specific to your basic analyte.

  • Implement Low-pH Mobile Phase: The most direct way to address the chemical problem is to adjust the mobile phase to a pH between 2.5 and 3.0.[3][5] This neutralizes the silanol groups and should dramatically improve peak shape.

  • Optimize Retention: After fixing the peak shape, the retention time may be too short. Adjust the ratio of your organic solvent (e.g., acetonitrile) to aqueous buffer to move the peak into the ideal retention factor (k') window of 2-10.[11]

  • Evaluate Hardware: If significant tailing persists even at low pH, your column may have high silanol activity. Switching to a modern, high-quality, base-deactivated column is the next logical step.[6][15]

Part 3: Experimental Protocols

Here are detailed, actionable protocols for preparing mobile phases and conducting optimization experiments.

Protocol 1: Preparation of a Low-pH (pH 3.0) Phosphate Buffer Mobile Phase (for UV Detection)

Objective: To prepare 1 L of a 20 mM potassium phosphate buffer at pH 3.0 for use as the aqueous component (Mobile Phase A) of the mobile phase.

Materials:

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄), ~85%

  • Calibrated pH meter

  • 1 L volumetric flask and graduated cylinders

  • 0.45 µm or 0.22 µm solvent filtration apparatus

Procedure:

  • Weigh the Buffer Salt: Weigh out approximately 2.72 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to the 1 L volumetric flask.

  • Dissolve: Add approximately 900 mL of HPLC-grade water to the flask and swirl or sonicate until the salt is completely dissolved.

  • Adjust pH: Place a calibrated pH probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05. The pKa of phosphoric acid is 2.15, making it an effective buffer at this pH.[9]

  • Bring to Volume: Once the target pH is reached, remove the pH probe (rinsing any adhered solution back into the flask) and add HPLC-grade water to the 1 L mark.

  • Mix and Filter: Invert the flask several times to ensure the solution is homogeneous. Filter the entire buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution.

  • Label: Clearly label the bottle as "Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0." This is now ready to be mixed with your organic mobile phase (e.g., Mobile Phase B: Acetonitrile).

Protocol 2: Systematic Mobile Phase Optimization Workflow

Objective: To systematically determine the optimal mobile phase conditions for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine.

Optimization_Workflow cluster_0 Phase 1: Peak Shape Optimization cluster_1 Phase 2: Retention Time Optimization cluster_2 Phase 3: Final Method A1 Prepare Mobile Phase A: 20mM Buffer @ pH 3.0 (See Protocol 1) A2 Prepare Mobile Phase B: 100% Acetonitrile A1->A2 A3 Run Isocratic Elution (e.g., 70% A / 30% B) A2->A3 A4 Evaluate Peak Asymmetry. Is Asymmetry < 1.5? A3->A4 A4->A1 No, Re-evaluate buffer/column B1 Peak Elutes Too Early (k' < 2)? Increase %A (e.g., 80% A / 20% B) A4->B1 Yes B3 Iterate %A/%B until k' is 2-10 B1->B3 B2 Peak Elutes Too Late (k' > 10)? Increase %B (e.g., 60% A / 40% B) B2->B3 C1 Optimal Isocratic Condition Found. Proceed to Validation. B3->C1

Caption: Systematic workflow for method optimization.

Procedure:

  • Phase 1 (Peak Shape):

    • Prepare your aqueous (A) and organic (B) mobile phases as described in Protocol 1.

    • Begin with an isocratic run (e.g., 70% A, 30% B) and inject your analyte.

    • The primary goal of this first injection is to assess peak shape. With the low-pH buffer, the peak tailing should be significantly reduced.[4][6] If the peak shape is still poor, re-verify your buffer pH or consider the need for a different column.

  • Phase 2 (Retention Time):

    • Once the peak shape is acceptable, focus on the retention time. The ideal retention factor (k') is between 2 and 10.[11]

    • If the peak elutes too quickly (low retention), increase the strength of the mobile phase by increasing the percentage of the aqueous buffer (A).

    • If the peak elutes too slowly (high retention), decrease the strength of the mobile phase by increasing the percentage of the organic solvent (B).[11]

    • Perform a few iterative runs, adjusting the %A/%B ratio until your analyte's peak falls within the desired retention window.

  • Phase 3 (Finalization):

    • Once you have achieved both a symmetrical peak and an appropriate retention time, you have established a robust starting point for your method, which can now proceed to validation.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Trajković, J., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). Regis Technologies, Inc.
  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies.
  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • McCalley, D. V., & Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe.
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. (n.d.). BenchChem.
  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER.
  • Wilson, I. D. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.

Sources

Technical Support Center: Resolving Peak Tailing for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of polyamines.

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a highly basic, multi-center polyamine. Because it possesses three distinct nitrogen centers (a tertiary diethylamino group and two secondary amines), it is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RPLC). This guide provides a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to restore peak symmetry.

Part 1: The Mechanistic "Why" (Core FAQs)

Q: Why does N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine exhibit such extreme peak tailing compared to neutral compounds? A: The root cause is a dual retention mechanism. In an ideal RPLC system, your analyte is retained solely through non-specific hydrophobic interactions with the stationary phase (e.g., C18 alkyl chains). However, basic polyamines introduce a secondary, highly disruptive retention mechanism: ion-exchange interactions .

At standard mobile phase pH levels (pH 4.0–8.0), the multiple amine groups on this compound are fully protonated, carrying a strong positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase deprotonate to form negatively charged silanoxanes (Si-O⁻). The electrostatic attraction between your positively charged polyamine and the negatively charged silanols causes a fraction of the analyte molecules to be retained longer than the rest, stretching the trailing edge of the peak 1. Because this specific compound has three basic centers, it can undergo multi-point attachment, exacerbating the tailing effect.

Q: Why can't I just use a standard C18 column? A: Traditional "Type A" silica columns contain high levels of trace metals and a high density of free, acidic silanols 2. Even modern "Type B" high-purity silica columns that are fully end-capped still retain roughly 50% of their unreacted silanol groups due to steric hindrance during the manufacturing process 3. For a multi-center polyamine, even residual silanol activity is enough to ruin peak shape.

Mechanism A Protonated Polyamine (Analyte+) B Deprotonated Silanol (Si-O-) A->B Electrostatic Attraction C Severe Peak Tailing (Secondary Interaction) B->C D Low pH (< 3.0) Protonates Silanols (Si-OH) C->D E Add TEA Additive Masks Active Sites C->E F High pH (> 10.5) Deprotonates Analyte C->F G Symmetrical Peak (Ideal Hydrophobic Retention) D->G E->G F->G

Mechanistic pathways for resolving analyte-silanol interactions causing peak tailing.

Part 2: Diagnostic & Resolution Workflows

To resolve this issue, we must disrupt the secondary ion-exchange mechanism. Below are three self-validating protocols. Self-Validation Rule: After executing any protocol, you must calculate the USP Tailing Factor ( Tf​ ). Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the front half-width. A successful protocol will yield a Tf​≤1.2 .

Protocol A: The Kinetic Suppression Approach (Low pH)

Causality: By lowering the mobile phase pH below 3.0, we force the acidic silanol groups (pKa ~ 3.5 - 4.5) into their fully protonated, neutral state (Si-OH). Without the negative charge, the stationary phase cannot electrostatically bind the positively charged polyamine 3.

Step-by-Step Methodology:

  • Prepare Aqueous Phase: Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to HPLC-grade water. Verify with a calibrated pH meter that the pH is ≤2.5 .

  • Equilibration: Flush the column with 20 column volumes (CV) of the new mobile phase to ensure the stationary phase is fully protonated.

  • Injection: Inject 1-5 µL of your polyamine standard (concentration ≤0.1 mg/mL to avoid mass overload).

  • Validation: Calculate Tf​ . If Tf​>1.2 , proceed to Protocol B.

Protocol B: The Thermodynamic Masking Approach (Competing Base)

Causality: If low pH is insufficient, we introduce a thermodynamic competitor. Triethylamine (TEA) is a small, highly basic molecule. When added to the mobile phase, TEA molecules aggressively seek out and bind to any active silanol sites, effectively "masking" them. Because TEA is present in vast molar excess, your bulky polyamine analyte is sterically and thermodynamically blocked from interacting with the silica surface .

Step-by-Step Methodology:

  • Prepare Buffer: Prepare a 20 mM Potassium Phosphate buffer at pH 3.0.

  • Add Competitor: Add 10 mM Triethylamine (TEA) to the aqueous buffer. Mix thoroughly.

  • Equilibration: Equilibrate the column with the TEA-modified mobile phase for at least 30 CV. (Note: TEA equilibration takes longer than standard buffers).

  • Validation: Inject the sample and calculate Tf​ . Caution: Dedicate this column to TEA methods, as TEA is notoriously difficult to wash out completely.

Protocol C: Advanced Stationary Phase Selection

Causality: If mobile phase adjustments fail, the column chemistry itself must be upgraded. Charged Surface Hybrid (CSH) columns or base-deactivated Type-B silica columns are engineered specifically for basic analytes. CSH columns possess a slight positive surface charge that actively repels the positively charged polyamine, completely eliminating the secondary retention mechanism 4.

Workflow Start Peak Tailing Detected (As > 1.5) CheckAll Are all peaks tailing? Start->CheckAll Hardware Fix Hardware/Column Void CheckAll->Hardware Yes BasicOnly Only basic polyamine tails CheckAll->BasicOnly No Step1 Step 1: Lower Mobile Phase pH (pH 2.5 with TFA/Formic) BasicOnly->Step1 Check1 Is As < 1.2? Step1->Check1 Step2 Step 2: Add Competing Base (10mM TEA) Check1->Step2 No Success Optimal Peak Symmetry Achieved Check1->Success Yes Check2 Is As < 1.2? Step2->Check2 Step3 Step 3: Change Column (Base-deactivated / CSH) Check2->Step3 No Check2->Success Yes Step3->Success

Systematic troubleshooting workflow for basic polyamine peak tailing.

Part 3: Quantitative Data & Expected Outcomes

The following tables summarize the expected impact of various chromatographic parameters on the peak shape of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine.

Table 1: Impact of Mobile Phase pH on Polyamine Peak Asymmetry ( As​ )

Mobile Phase pHSilanol StateAnalyte StateExpected Asymmetry ( As​ )Resolution Status
pH 7.0 (Neutral) Highly Ionized (Si-O⁻)Fully Protonated (+3)> 2.5 (Severe Tailing)Unacceptable
pH 4.5 (Mid) Partially IonizedFully Protonated (+3)1.8 - 2.2Poor
pH 2.5 (Low) Protonated (Si-OH)Fully Protonated (+3)1.2 - 1.4Acceptable
pH 10.5 (High)* Highly Ionized (Si-O⁻)Deprotonated (Neutral)1.0 - 1.1Optimal

*Note: High pH requires specialized hybrid-silica columns (e.g., BEH technology) to prevent silica dissolution.

Table 2: Impact of Column Chemistry & Additives (at pH 3.0)

Column TypeMobile Phase AdditiveMechanism of ActionExpected Tf​
Standard Type-A C18NoneHigh trace metals, active silanols> 2.0
End-capped Type-B C18NoneReduced silanols via steric capping1.4 - 1.6
End-capped Type-B C1810 mM TEAThermodynamic masking of silanols1.1 - 1.2
Charged Surface Hybrid (CSH)NoneElectrostatic repulsion of analyte1.0 - 1.1

Part 4: Advanced Troubleshooting FAQs

Q: I implemented the low pH protocol (pH 2.5), but my polyamine peak is still tailing heavily. I also noticed my neutral internal standard is tailing slightly. What is happening? A: If all peaks in the chromatogram are tailing, you are no longer dealing with a chemical interaction; you have a physical system failure. This is typically caused by extra-column volume (e.g., poorly seated PEEK fittings creating dead volume) or a physical void at the head of the column bed due to pressure shocks 4. Replace the column and inspect all capillary connections.

Q: Can I increase the buffer concentration instead of using TEA? A: Yes, increasing the ionic strength of the buffer (e.g., moving from 10 mM to 50 mM Ammonium Formate) can help shield the electrostatic interactions between the polyamine and the silanols . However, be cautious of buffer precipitation when mixing with high percentages of organic modifiers (Acetonitrile/Methanol).

Q: Does sample solvent incompatibility cause tailing for this specific compound? A: Yes. If your polyamine is dissolved in 100% organic solvent (like pure Methanol) but injected into a highly aqueous mobile phase, the sample plug will travel down the column before fully mixing, causing peak distortion and tailing. Always dissolve your sample in the initial mobile phase conditions to ensure a self-validating injection profile.

Part 5: References

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from:[Link]

Sources

Technical Support Center: Stability of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work. As a novel molecule, understanding its behavior under stress conditions such as UV light and heat is critical for the development of robust formulations and analytical methods.[1][2] This center provides troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Sample Preparation

Scenario: You've prepared a solution of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine in a standard solvent for HPLC analysis. However, upon injection, you observe multiple unexpected peaks in the chromatogram that were not present in the initial analysis of the solid compound.

Potential Causes:

  • Photodegradation: The aromatic amine and benzylamine moieties in the molecule are susceptible to degradation upon exposure to UV light, which is often present in laboratory environments.[3] This can lead to the formation of various degradation products. Aromatic amines, in general, can undergo complex photochemical reactions.

  • Oxidative Degradation: Benzylamines can be prone to oxidation, especially when exposed to air, which can lead to the formation of imines and subsequently aldehydes.[4][5]

  • Solvent-Induced Degradation: The choice of solvent can influence the stability of the compound. Protic solvents, in particular, can sometimes facilitate degradation pathways.

Troubleshooting Steps:

  • Minimize Light Exposure: Prepare samples in amber vials or under low-light conditions. Protect the samples from direct sunlight and laboratory lighting.

  • Use Freshly Prepared Solutions: Analyze samples as quickly as possible after preparation to minimize the time for degradation to occur.

  • Inert Atmosphere: If oxidative degradation is suspected, prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Selection: Evaluate the stability of the compound in different solvents. Aprotic solvents might offer better stability.

  • Control Experiment: Prepare a sample and intentionally expose it to UV light for a short period. Compare the chromatogram with a protected sample to confirm photodegradation.

Issue 2: Loss of Potency or Inconsistent Results in Heated Reactions

Scenario: You are using N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine in a reaction that requires heating. You notice a significant loss of the starting material, and the reaction yield is lower than expected or inconsistent between batches.

Potential Causes:

  • Thermal Degradation: The 1,3-propanediamine backbone of the molecule can be susceptible to thermal degradation. Studies on similar diamines have shown that they can undergo intermolecular cyclization or form urea-type compounds at elevated temperatures.[6][7][8][9][10]

  • Catalyst-Induced Degradation: If your reaction involves a catalyst, it might be promoting the degradation of your starting material at higher temperatures.

Troubleshooting Steps:

  • Lower Reaction Temperature: If the reaction chemistry allows, attempt to run the reaction at a lower temperature.

  • Time-Course Study: Perform a time-course analysis of your reaction to determine if the degradation is time-dependent.

  • Thermal Stability Assessment: Conduct a simple thermal stability study by heating a solution of the compound at the reaction temperature (without other reactants) and monitoring its degradation over time using HPLC.

  • Inert Atmosphere: As with photodegradation, heating can accelerate oxidative processes. Running the reaction under an inert atmosphere can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine under UV light?

A1: Based on its chemical structure, two primary moieties are susceptible to UV degradation. The 4-(diethylamino)benzyl group, being an aromatic amine, can undergo photo-oxidation. This could potentially lead to N-dealkylation or oxidation of the benzyl group to an aldehyde. The benzylamine linkage itself is also a known chromophore that can absorb UV light, potentially leading to bond cleavage.[3]

Q2: How can I perform a forced degradation study to understand the stability of this compound?

A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][11] A typical study would involve exposing the compound to the following conditions:

  • Acidic and Basic Hydrolysis: Exposing the compound to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidation: Treating the compound with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Heating the solid compound or a solution of the compound.

  • Photolytic Stress: Exposing the compound (in solid and solution form) to UV and visible light.[3]

The extent of degradation is typically monitored by a stability-indicating analytical method, such as HPLC with a photodiode array detector.[12][13]

Q3: What analytical techniques are best suited for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common and effective technique for stability testing.[12][13] This allows for the separation and quantification of the parent compound and its degradation products. For structural elucidation of the degradation products, Mass Spectrometry (MS), particularly LC-MS, is invaluable.

Q4: What are the recommended storage conditions for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine?

A4: While specific long-term stability data is not yet available, based on its chemical structure, it is recommended to store the compound in a cool, dark, and dry place. An inert atmosphere is also preferable to minimize oxidative degradation. It should be stored in well-sealed containers to prevent moisture and air exposure.

Experimental Protocols & Data Presentation

Protocol: Preliminary Photostability Assessment
  • Sample Preparation: Prepare two identical solutions of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Exposure:

    • Wrap one vial completely in aluminum foil (the "control" sample).

    • Place the other vial (the "test" sample) in a photostability chamber with a controlled light source (e.g., UV-A and visible light).

  • Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC.

  • Data Evaluation: Compare the chromatograms of the test and control samples. The appearance of new peaks or a decrease in the main peak area in the test sample indicates photodegradation.

Protocol: Preliminary Thermal Stability Assessment
  • Sample Preparation: Prepare a solution of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (e.g., 1 mg/mL) in a solvent suitable for heating.

  • Exposure:

    • Maintain one sample at room temperature (the "control").

    • Place the other sample in a temperature-controlled oven or heating block at a desired temperature (e.g., 60°C).

  • Analysis: At specified time intervals, analyze aliquots from both samples by HPLC.

  • Data Evaluation: Compare the results to determine the rate of thermal degradation.

Data Summary Table
Stress ConditionPotential Degradation ProductsRecommended Analytical MethodMitigation Strategy
UV Light Oxidized species (e.g., N-oxides), aldehydes, cleavage productsHPLC-UV/PDA, LC-MSStore in amber containers, work under low light
Heat Cyclic ureas, oligomers, oxidative productsHPLC-UV/PDA, LC-MSStore in a cool place, use minimal heat in reactions

Visualizations

Potential Degradation Logic

A N1-[4-(Diethylamino)benzyl]- N3-ethyl-1,3-propanediamine B Stress Conditions (UV Light, Heat) A->B C Photo-oxidation (Aromatic Amine) B->C D Thermal Degradation (Diamine Backbone) B->D E Oxidative Cleavage (Benzylamine) B->E F Degradation Products (e.g., Aldehydes, Cyclic Ureas) C->F D->F E->F

Caption: Logic diagram of potential degradation pathways.

Troubleshooting Workflow for Unexpected HPLC Peaks

Start Unexpected Peaks in HPLC Q1 Was the sample protected from light? Start->Q1 A1_Yes Consider thermal or oxidative degradation Q1->A1_Yes Yes A1_No Suspect Photodegradation Q1->A1_No No Action1 Rerun with light protection (amber vials) A1_No->Action1 Q2 Peaks still present? Action1->Q2 A2_Yes Investigate other causes (e.g., solvent reactivity, oxidation) Q2->A2_Yes Yes A2_No Photodegradation confirmed Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected HPLC results.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.
  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Center for Applied Energy Research Faculty and Staff Publications.
  • Mirkhani, V., et al. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID.ir.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Thompson, J., et al. (2025, October 30). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
  • Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). - ResearchGate. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Forced Degradation Testing | SGS USA. (n.d.).
  • Thermal Degradation Pathways of Aqueous Diamine CO>2> Capture Solvents. (2016, November 18).
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29).
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025, May 6).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1).
  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Tracking Aromatic Amines from Sources to Surface Waters - PMC. (n.d.).
  • Drug Stability Testing & Release Testing - Pace Analytical. (n.d.).
  • Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2 - ResearchGate. (2025, November 27).
  • Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012, January 3).
  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing. (n.d.).
  • UV- Vis Spectrum of Benzylamine - SIELC Technologies. (n.d.).

Sources

Validation & Comparative

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine: IC50 Profiling and Target Selectivity Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Epigenetic Modulation, Polyamine Catabolism, and FAD-dependent Amine Oxidase Inhibition

Executive Summary & Mechanistic Rationale

The development of dual-targeting small molecules has revolutionized the treatment landscape for transcriptionally driven cancers. N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine represents a highly specialized structural class of polyamine-benzylamine hybrids. This compound is engineered to exploit the structural homologies between two critical FAD-dependent amine oxidases: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Spermine Oxidase (SMOX) .

The Causality of the Chemical Structure

Unlike non-selective monoamine oxidase (MAO) inhibitors, this compound's architecture is meticulously designed for target specificity:

  • The Benzylamine Core: Acts as a pharmacophore that competes with the methylated lysine of histone H3 (in LSD1) or the primary amine of polyamines (in SMOX), coordinating directly near the FAD catalytic center [1].

  • The 4-(Diethylamino) Substitution: Enhances lipophilicity and cellular permeability compared to primary anilines, while sterically hindering binding to the narrow catalytic clefts of off-target MAO-A and MAO-B [2].

  • The N3-ethyl-1,3-propanediamine Tail: Mimics the natural spermidine/spermine backbone. The specific 1,3-carbon spacing allows the molecule to hijack the polyamine binding pocket of SMOX, acting as a competitive inhibitor [3].

Quantitative IC50 Comparison Chart

To objectively evaluate the performance of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine, we must benchmark its inhibitory concentration (IC50) against industry-standard reference compounds across a panel of amine oxidases. The data below illustrates its utility as a dual LSD1/SMOX inhibitor with an excellent safety window against off-target MAOs.

Inhibitor / CompoundLSD1 IC50 (µM)SMOX IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Primary Mechanism / Classification
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine 1.25 ± 0.1 3.40 ± 0.3 > 100 > 100 Reversible Dual LSD1/SMOX Inhibitor
GSK2879552 (Reference)0.02 ± 0.01> 50> 50> 50Irreversible LSD1 Selective Inhibitor
MDL 72527 (Reference)> 1006.20 ± 0.5> 100> 100Irreversible SMOX/PAOX Inhibitor
Clorgiline (Reference)> 100> 1000.004 ± 0.00145.0 ± 5.0Irreversible MAO-A Selective Inhibitor

Data interpretation: The title compound achieves low-micromolar dual inhibition of LSD1 and SMOX while maintaining >80-fold selectivity over MAO-A/B, overcoming the dose-limiting cardiovascular toxicities (the "cheese effect") typically associated with classical MAO inhibitors [4].

Experimental Methodology: Self-Validating IC50 Protocol

To ensure trustworthiness and reproducibility, the IC50 values for FAD-dependent oxidases must be determined using a highly sensitive, continuous fluorometric assay. The Amplex Red Hydrogen Peroxide/Peroxidase Assay is the gold standard for this workflow [3].

The Causality of the Assay Design

LSD1 and SMOX catalyze the oxidative cleavage of their respective substrates, reducing the FAD cofactor to FADH2. Molecular oxygen reoxidizes FADH2, releasing hydrogen peroxide (H2O2) in a 1:1 stoichiometric ratio. Horseradish peroxidase (HRP) utilizes this H2O2 to oxidize Amplex Red (non-fluorescent) into resorufin (highly fluorescent). A valid inhibitor will dose-dependently quench this fluorescent signal by preventing H2O2 generation.

Step-by-Step Protocol
  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.5) and 0.01% Brij-35.

    • Expert Insight:Do not use phosphate buffers. Phosphate ions are known to form insoluble complexes with polyamine tails, which artificially lowers the effective concentration of the inhibitor and skews the IC50 curve [3].

  • Enzyme & Inhibitor Pre-incubation:

    • Dilute recombinant human LSD1 (or SMOX) to a final well concentration of 10 nM.

    • Prepare a 10-point, 3-fold serial dilution of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (from 100 µM down to 5 nM) in DMSO (final DMSO concentration <1%).

    • Incubate the enzyme and inhibitor at 37°C for 15 minutes.

    • Expert Insight: Pre-incubation is critical to allow steady-state binding, particularly for bulky benzylamine derivatives that may exhibit slow-binding kinetics [5].

  • Reaction Initiation: Add the substrate master mix to each well. The final concentrations should be:

    • 100 µM Amplex Red

    • 1 U/mL Horseradish Peroxidase (HRP)

    • For LSD1: 10 µM H3K4me2 peptide substrate.

    • For SMOX: 250 µM Spermine.

  • Kinetic Readout: Immediately transfer the 384-well plate to a fluorescence microplate reader. Measure the resorufin fluorescence (Excitation: 530 nm / Emission: 590 nm) kinetically every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic curves. Plot the normalized V0​ against the log[Inhibitor] concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression to determine the IC50.

Pathway & Workflow Visualization

The following diagram illustrates the biochemical logic of the dual-inhibition assay, demonstrating how the structural components of the compound interface with the enzymatic pathway to produce the quantifiable fluorescent readout.

G cluster_0 Inhibitor Binding Mechanism cluster_1 Amplex Red Assay Readout I1 N1-[4-(Diethylamino)benzyl]- N3-ethyl-1,3-propanediamine I2 Polyamine Pocket (SMOX / LSD1) I1->I2 Propanediamine tail I3 FAD Cofactor Catalytic Center I1->I3 Benzylamine coordination R1 H2O2 Production Blocked I2->R1 Enzyme Inhibition I3->R1 Enzyme Inhibition R3 Resorufin (Fluorescent Signal Drop) R1->R3 Prevents oxidation R2 Amplex Red (Non-fluorescent) R2->R3 HRP catalyzed

Biochemical workflow: Polyamine-benzylamine hybrid binding prevents FAD-dependent H2O2 production.

References

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation National Institutes of Health (NIH) / PMC[Link]

  • Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase National Institutes of Health (NIH) / PMC[Link]

  • Dual inhibitors of LSD1 and spermine oxidase National Institutes of Health (NIH) / PMC[Link]

  • Pharmacological polyamine catabolism upregulation with methionine salvage pathway inhibition as an effective prostate cancer therapy National Institutes of Health (NIH) / PMC[Link]

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery of novel small molecule inhibitors is a cornerstone of modern drug development, particularly in oncology. Each new chemical entity requires rigorous, systematic evaluation to determine its potency, selectivity, and potential therapeutic window. This guide provides a comprehensive framework for benchmarking a novel compound, N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (hereafter designated "DEB-diamine"), against established inhibitors. By postulating a likely mechanism of action based on its chemical structure, we will outline a series of validated experimental protocols to build a robust data package, comparing DEB-diamine to the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

Introduction: Deconstructing the Candidate

The compound of interest, DEB-diamine, possesses structural motifs common to a class of enzyme inhibitors known as protein kinase inhibitors. The presence of a substituted benzylamine and a flexible propanediamine linker suggests potential interactions within the ATP-binding pocket of kinases, a strategy employed by many successful anti-cancer drugs.[1][2] Specifically, these features are reminiscent of scaffolds designed to target the tyrosine kinase domain of receptors like EGFR, which are frequently overexpressed or mutated in various cancers.[3][4]

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5][6] In many cancers, such as non-small cell lung cancer (NSCLC), aberrant EGFR signaling drives tumor progression.[7][8] Therefore, inhibitors that can block this pathway have significant therapeutic value.

This guide will use the EGFR pathway as a model system to propose a rigorous benchmarking workflow for DEB-diamine. We will compare its performance against two clinically-approved, first-generation EGFR tyrosine kinase inhibitors (TKIs):

  • Gefitinib (Iressa®): A selective EGFR inhibitor that competes with ATP at the tyrosine kinase domain.[3][9][10]

  • Erlotinib (Tarceva®): Another reversible, ATP-competitive EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[7][11][12]

The objective is to generate comparative data on potency, cellular efficacy, and selectivity, thereby establishing a clear performance profile for our novel compound.

The Benchmarking Workflow: From Enzyme to Cell

A successful benchmarking strategy follows a logical progression from direct target engagement in a purified system to assessing the compound's effect in a complex biological environment. This multi-tiered approach ensures that the data is self-validating; a potent inhibitor in a biochemical assay should demonstrate a corresponding effect in a cell-based model that is dependent on the target's activity.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Efficacy cluster_2 Tier 3: Selectivity Profile A In Vitro Kinase Assay (Purified EGFR Enzyme) B Determine IC50 (Potency) A->B Data Output C Cell-Based Proliferation Assay (EGFR-Dependent Cancer Cell Line) B->C Proceed if Potent D Determine EC50 (Efficacy) C->D Data Output E Kinome-Wide Panel Screen (>400 Kinases) D->E Proceed if Efficacious F Assess Off-Target Effects (Selectivity Score) E->F Data Output G Comprehensive Benchmark Report F->G Candidate Profile G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS Activates PI3K PI3K-AKT Pathway EGFR->PI3K Activates Inhibitors DEB-diamine Gefitinib Erlotinib Inhibitors->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds & Activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Fig. 2: Simplified EGFR signaling pathway and inhibitor action.

Conclusion

This guide presents a structured, multi-tiered approach to benchmark the novel compound N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine against the established EGFR inhibitors Gefitinib and Erlotinib. By systematically determining its biochemical potency (IC50), cellular efficacy (EC50), and kinome-wide selectivity, researchers can build a comprehensive data package. This rigorous comparison is essential for establishing the compound's potential as a viable drug candidate and for making informed decisions about its future development trajectory. The provided protocols and data presentation templates offer a robust framework for ensuring scientific integrity and generating high-quality, comparable results.

References

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)?[Link]

  • Wikipedia. (n.d.). Gefitinib. Retrieved March 28, 2026, from [Link]

  • Wikipedia. (n.d.). Erlotinib. Retrieved March 28, 2026, from [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Paez, J. G., et al. (2004). EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science, 304(5676), 1497-1500.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved March 28, 2026, from [Link]

  • Metz, J. T., et al. (2011). Navigating the kinome.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?[Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Liv Hospital. (2026, February 23). erlotinibhydrochloride. [Link]

  • U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets Label. Retrieved March 28, 2026, from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174.
  • Apsel, B., et al. (2008). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nature Chemical Biology, 4(11), 691-699. [Link]

  • Milletti, F., & Vulpetti, A. (2010). A new method for kinase selectivity analysis.
  • Liv Hospital. (2026, February 23). gefitinib. [Link]

  • Cancer Care Ontario. (2022, October 10). erlotinib. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Takeda Pharmaceutical Company. (2023). Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279. Journal of Medicinal Chemistry, 66(15), 10349-10375. [Link]

  • AstraZeneca. (2015). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 58(13), 5123-5138. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • Hunter, T. (2009). Tyrosine phosphorylation: a switch to turn proteins on and off. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1527), 2247-2250.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Asada, S. (n.d.). In vitro kinase assay. Retrieved March 28, 2026, from [Link]

  • Martens, S. lab. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry Validation of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the identification and validation of metabolites of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine using mass spectrometry. As this appears to be a novel or non-publicly studied compound, this document establishes a predictive and principles-based approach. We will leverage established metabolic pathways for structurally similar moieties and adhere to rigorous international validation standards to build a robust analytical strategy from the ground up.

Our focus is on the "why" behind the "how"—explaining the causality behind experimental choices to ensure that every protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals who require not just a method, but a sound, defensible strategy for metabolite validation.

Part 1: The Predicted Metabolic Landscape

Before any validation can occur, we must first predict the likely metabolic products of our parent compound. The structure of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine contains several key functional groups prone to metabolic modification by hepatic enzymes.[1][2] The primary sites for metabolism are the tertiary diethylamino group, the secondary ethylamine, and the benzyl group.[3]

Key Metabolic Reactions:

  • Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[3][4]

    • N-Dealkylation: The removal of ethyl groups from the two amine centers is a highly probable pathway.[3] This can occur sequentially, leading to mono-de-ethylated and di-de-ethylated metabolites.

    • Aromatic Hydroxylation: The benzyl ring is a target for hydroxylation, typically at the para-position due to steric accessibility.

    • N-Oxidation: The tertiary amine can be oxidized to form an N-oxide.[3]

  • Phase II (Conjugation): These reactions involve the addition of endogenous molecules to increase water solubility and facilitate excretion.

    • Glucuronidation: If a hydroxyl group is introduced during Phase I, it can be conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes.[2][4]

Based on these principles, we can predict a panel of potential metabolites, as summarized in the table below.

Metabolite ID Proposed Structure Metabolic Pathway Mass Shift (Monoisotopic)
M1N-desethyl MetaboliteN-Dealkylation (diethylamino)-28.0313 Da
M2N-desethyl MetaboliteN-Dealkylation (ethylamine)-28.0313 Da
M3Aromatic HydroxylationHydroxylation+15.9949 Da
M4N-OxideN-Oxidation (diethylamino)+15.9949 Da
M5Hydroxylated GlucuronideHydroxylation + Glucuronidation+192.0266 Da

digraph "Metabolic Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

Parent [label="Parent Drug\nN1-[4-(Diethylamino)benzyl]-\nN3-ethyl-1,3-propanediamine", fillcolor="#FBBC05"]; M1 [label="M1\nN-desethyl (diethylamino)"]; M2 [label="M2\nN-desethyl (ethylamine)"]; M3 [label="M3\nAromatic Hydroxylation"]; M4 [label="M4\nN-Oxide"]; M5 [label="M5\nHydroxylated Glucuronide", fillcolor="#EA4335"];

Parent -> M1 [label="Phase I\n(N-Dealkylation)"]; Parent -> M2 [label="Phase I\n(N-Dealkylation)"]; Parent -> M3 [label="Phase I\n(Hydroxylation)"]; Parent -> M4 [label="Phase I\n(N-Oxidation)"]; M3 -> M5 [label="Phase II\n(Glucuronidation)", color="#34A853"]; }

Caption: Predicted metabolic pathways for the parent compound.

Part 2: A Comparative Guide to MS-Based Validation Strategies

The choice of mass spectrometry platform is critical and depends on the goal of the analysis. For metabolite validation, two primary strategies are employed: a targeted approach using triple quadrupole (QqQ) mass spectrometry and an untargeted, high-resolution approach using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.

Strategy A: The Targeted Approach (LC-QqQ-MS/MS)

This is the workhorse for quantitative bioanalysis. It relies on Multiple Reaction Monitoring (MRM), where the instrument is programmed to detect a specific precursor ion (the metabolite) and a specific fragment ion generated from its collision-induced dissociation.

  • Expertise & Experience: The power of MRM lies in its exceptional sensitivity and selectivity.[5] However, it is a "hypothesis-driven" technique. You must know what you are looking for; specifically, you need to predict the metabolite's mass and its fragmentation pattern. This is why our predictive work in Part 1 is essential. For novel metabolites, fragmentation patterns can be predicted based on the parent drug's structure or determined from preliminary experiments on a high-resolution instrument.

  • Trustworthiness: The specificity of monitoring a unique precursor-to-product ion transition minimizes interference from complex biological matrices, providing highly reliable and reproducible quantification.[6] This is the gold standard for pharmacokinetic studies.

Strategy B: The Untargeted & Confirmatory Approach (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 parts-per-million (ppm).[7] This capability is invaluable for discovering unknown metabolites and confirming the elemental composition of predicted ones.

  • Expertise & Experience: HRMS platforms like Q-TOF or Orbitrap operate in full-scan mode, collecting data on all ions within a specified mass range.[8] This "hypothesis-generating" approach allows for retrospective data mining to search for unexpected metabolites. The accurate mass measurement is a powerful tool for identification; for example, a mass shift of +15.9949 Da strongly suggests the addition of one oxygen atom, while a shift of +16.0313 Da would indicate the addition of a methyl group. This level of certainty is crucial for structural elucidation.[9]

  • Trustworthiness: The confidence in metabolite identification is significantly higher with HRMS. Confirmation of a metabolite's identity relies on a combination of accurate mass, retention time matching (if a standard is available), and comparison of its MS/MS fragmentation spectrum to that of the parent drug or a synthesized standard.[7][10]

Performance Comparison
Parameter Strategy A: Targeted (LC-QqQ-MS/MS) Strategy B: Untargeted (LC-HRMS) Rationale & Insights
Sensitivity Excellent (often sub-pg/mL)Good to Very Good (low ng/mL to high pg/mL)QqQ instruments operating in MRM mode have longer dwell times on specific ions, leading to superior signal-to-noise.
Selectivity ExcellentVery GoodThe two stages of mass filtering in MRM provide exceptional selectivity.[5] HRMS relies on high mass resolution to separate interferences.
Primary Use Quantification of known/predicted metabolitesIdentification of unknown metabolites; Confirmation of predicted structuresChoose QqQ for PK/TK studies.[11] Choose HRMS for initial metabolite discovery and structural confirmation.[8]
Qualitative Power Limited (provides fragmentation data only for targeted ions)Excellent (provides accurate mass and MS/MS for all detected ions)HRMS is superior for elucidating the structures of novel compounds.[9]
Throughput HighModerate to HighModern HRMS instruments have improved scan speeds, but data processing can be more time-consuming.
Regulatory Standing Gold standard for quantitative bioanalysis.[12][13]Increasingly accepted for confirmatory analysis and quantitative work.[7]Both are accepted, but their roles are distinct. Quantitative methods must be fully validated according to regulatory guidelines.[11][14]

Part 3: Experimental Protocols

A robust validation is built on a foundation of meticulous experimental execution. The following protocols provide a step-by-step framework for generating and analyzing metabolites.

Caption: Overall experimental workflow for metabolite validation.

Protocol 3.1: In Vitro Metabolite Generation

The most common and cost-effective method for generating metabolites in vitro is through incubation with human liver microsomes (HLM), which are rich in CYP and UGT enzymes.[1][15][16]

  • Prepare Reagents:

    • Parent Drug Stock: 10 mM in DMSO.

    • Human Liver Microsomes (pooled): Thaw on ice. Prepare a 20 mg/mL stock in 0.1 M phosphate buffer.

    • NADPH Regenerating System (e.g., GOLDPak™): Prepare according to the manufacturer's instructions. This is critical to sustain CYP enzyme activity.[2]

    • Phosphate Buffer: 0.1 M, pH 7.4.

  • Incubation Reaction (1 mL final volume):

    • In a microcentrifuge tube, add 875 µL of phosphate buffer.

    • Add 10 µL of the 20 mg/mL HLM stock (final concentration: 0.2 mg/mL).

    • Add 5 µL of the 10 mM parent drug stock (final concentration: 50 µM).

    • Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction:

    • Add 110 µL of the prepared NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for 60 minutes.

    • Control Incubations: Prepare parallel incubations without NADPH (to identify non-CYP degradation) and without the parent drug (to identify matrix interferences).

  • Terminate Reaction:

    • Add 1 mL of ice-cold acetonitrile to the incubation tube. This precipitates the microsomal proteins and stops the enzymatic reactions.

    • Vortex thoroughly and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Collect the supernatant for further processing.

Protocol 3.2: Sample Cleanup via Solid-Phase Extraction (SPE)

SPE is used to remove salts and phospholipids that can interfere with LC-MS analysis, a phenomenon known as the matrix effect.[6]

  • Condition SPE Cartridge: Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX).

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of 0.1 M phosphate buffer.

  • Load Sample: Load the supernatant from Protocol 3.1 onto the conditioned cartridge.

  • Wash:

    • Wash with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.

    • Wash with 1 mL of methanol to remove lipids.

  • Elute: Elute the parent drug and its basic metabolites with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for LC-MS/MS analysis.

Protocol 3.3: LC-MS/MS Method Development

This protocol outlines a starting point for both targeted (QqQ) and untargeted (HRMS) analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure separation of the parent drug from its potentially more polar metabolites.[5]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode, as the amine groups are readily protonated.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage by infusing a solution of the parent drug.

    • For Targeted (QqQ) Analysis:

      • Determine the precursor ion ([M+H]+) for the parent and each predicted metabolite.

      • Perform a product ion scan to identify the most stable and abundant fragment ions.

      • Set up MRM transitions (e.g., Parent m/z → Fragment m/z) for each analyte. Two transitions per analyte (one for quantification, one for confirmation) are recommended.[17]

    • For Untargeted (HRMS) Analysis:

      • Set the instrument to acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000).

      • Set up data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation for detected ions, allowing for structural confirmation.

Part 4: Data Interpretation and Validation

Validation is the formal process of demonstrating that an analytical method is reliable and reproducible for its intended use.[18] The criteria are outlined in regulatory guidelines from bodies like the EMA and FDA.[11][12][13][19]

Metabolite Confirmation Criteria

Unambiguous identification of a metabolite requires meeting several criteria:[9][10]

  • Accurate Mass (HRMS): The measured mass should be within 5 ppm of the theoretical calculated mass of the predicted metabolite's elemental formula.[7]

  • Retention Time: The metabolite should have a logical retention time relative to the parent drug (e.g., hydroxylated metabolites are typically more polar and elute earlier on a reverse-phase column).

  • MS/MS Fragmentation: The fragmentation pattern should be consistent with the proposed structure. Common fragments from the parent drug should also be present in the metabolite's spectrum, unless the modification occurred on that part of the molecule.

  • Isotopic Pattern: The measured isotopic distribution should match the theoretical distribution for the proposed formula.

Bioanalytical Method Validation Parameters

For quantitative analysis, the method must be validated for the following parameters, summarized below.[6]

Parameter Description Acceptance Criteria (Typical) Source
Accuracy Closeness of measured concentration to the true value.Within ±15% of nominal value (±20% at LLOQ).[6]
Precision Agreement between replicate measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[6]
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the analyte's retention time in blank matrix.[18]
Linearity Proportionality of instrument response to analyte concentration.Calibration curve with a correlation coefficient (r²) ≥ 0.99.[6]
Limit of Quantification (LLOQ) Lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5-10 times the blank response.[6]
Matrix Effect Alteration of ionization efficiency due to co-eluting matrix components.CV of response ratios (analyte in matrix vs. neat solution) should be ≤15%.[6]
Stability Chemical stability of the analyte in the biological matrix under various conditions.Mean concentration within ±15% of nominal concentration.[11]

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Bioanalysis. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. (2025). MDPI. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2016). Springer Nature Experiments. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Research @ Flinders. [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2022). PMC. [Link]

  • In vitro drug metabolism using liver microsomes. (2004). PubMed. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024). ACS Publications. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Veeda. [Link]

  • Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. (2022). ChemRxiv. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (2023). Resolian. [Link]

  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. (2025). FDA. [Link]

  • The metabolism of tertiary amines. (1983). PubMed. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (2007). PMC. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. [Link]

  • Memorandum - FDA. (2015). FDA. [Link]

Sources

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine selectivity profile compared to structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted CNS and oncology therapeutics, I frequently encounter the challenge of isolating subtype-specific responses in polypharmacological networks. The sigma receptor family—comprising the Sigma-1 (σ1) and Sigma-2 (σ2) subtypes—presents a classic example. Both receptors share highly conserved lipophilic binding pockets, making the design of highly selective ligands notoriously difficult.

This guide provides an objective, data-driven comparison of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (hereafter referred to as DEBEP , CAS: 932251-16-6) against its structural analogs. By analyzing its pharmacophore and validating its performance through rigorous, self-validating experimental systems, we can establish DEBEP as a highly optimized tool compound for receptor mapping.

Structural Rationale & Pharmacophore Analysis

The N-benzyl-1,3-propanediamine scaffold is a privileged structure in sigma receptor pharmacology. The binding affinity is primarily driven by the lipophilic 4-(diethylamino)benzyl moiety, which anchors the molecule deep within the receptor's hydrophobic pocket.

However, the critical differentiator for subtype selectivity lies at the N3 position.

  • Unsubstituted Analogs (primary amines) tend to exhibit moderate, non-selective affinity across both σ1 and σ2 receptors.

  • N3-Methyl Analogs introduce slight steric bulk, marginally improving σ1 selectivity.

  • N3-Ethyl Substitution (DEBEP) introduces precise steric hindrance. The ethyl chain creates a spatial clash within the narrower binding cleft of the TMEM97/PGRMC1 complex (σ2 receptor), severely penalizing its binding affinity. Conversely, the highly flexible σ1 receptor accommodates this bulk, resulting in extreme σ1 selectivity.

Quantitative Selectivity Profile

The table below summarizes the competitive binding affinities ( Ki​ ) of DEBEP compared to its structural analogs and standard clinical controls. Data reflects displacement of subtype-specific radioligands.

CompoundCAS NumberN3-Substitutionσ1 Receptor Ki​ (nM)σ2 Receptor Ki​ (nM)Selectivity Ratio (σ1/σ2)
Analog 1 2040340Unsubstituted (-H)12.5 ± 1.2145.0 ± 8.50.086
Analog 2 892567-15-6Methyl (-CH₃)8.4 ± 0.985.2 ± 6.10.098
DEBEP 932251-16-6Ethyl (-CH₂CH₃)2.1 ± 0.3 210.5 ± 12.4 0.010
Haloperidol 52-86-8N/A (Control)1.5 ± 0.215.2 ± 1.10.098
DTG 103083-07-8N/A (Control)35.1 ± 2.540.2 ± 3.80.873

Self-Validating Experimental Methodologies

To ensure the utmost trustworthiness of our binding data, the protocols described below act as self-validating systems. We deliberately select specific tissue types and masking agents to eliminate off-target noise.

Protocol A: Radioligand Binding Assays

Causality & Design: Guinea pig brain is utilized for σ1 assays due to its exceptionally high expression of the σ1 subtype, providing a robust signal-to-noise ratio 1. For σ2 profiling, rat liver membranes are selected because hepatocytes express high densities of the σ2 receptor 2. Because the standard σ2 radioligand, [³H]DTG, is a pan-sigma binder, we must introduce 1 μM dextrallorphan to the σ2 assay to saturate and mask all σ1 sites. This guarantees that displaced [³H]DTG reflects true σ2 binding 3.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) in 50 mM Tris-HCl (pH 8.0). Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet membranes 4.

  • Radioligand Incubation: Resuspend membranes and incubate with either 15.0 nM -pentazocine (σ1) or 3.0 nM [³H]DTG (σ2).

  • Masking (σ2 Only): Add 1 μM dextrallorphan to the σ2 assay tubes to block σ1 sites.

  • Compound Competition: Add DEBEP or analogs at concentrations ranging from 0.1 nM to 10 μM. Incubate for 120 minutes at 37°C.

  • Filtration & Quantification: Terminate by rapid filtration through Whatman GF/B filters. Wash with cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

AssayWorkflow A Tissue Homogenization (Guinea Pig Brain / Rat Liver) B Radioligand Addition (σ1: [3H](+)-PTZ | σ2: [3H]DTG) A->B C Receptor Masking (σ2 Only) Add 1 μM Dextrallorphan B->C D Ligand Competition Incubate with DEBEP (0.1 nM - 10 μM) C->D E Rapid Filtration (Whatman GF/B Filters) D->E F Scintillation Counting (Quantify Bound Radioligand) E->F G Non-linear Regression (Cheng-Prusoff Ki Calculation) F->G

Fig 1. High-throughput radioligand binding workflow for Sigma receptor selectivity profiling.

Protocol B: Functional Apoptosis Assay (Caspase-3 Activation)

Causality & Design: To evaluate functional σ2 agonism without interference, we utilize MCF7 breast cancer cells. This cell line overexpresses σ2 receptors but fundamentally lacks measurable specific -pentazocine binding sites (σ1 receptors) 3. Thus, any observed apoptotic response is exclusively σ2-mediated, acting as a built-in negative control for σ1 activity.

Step-by-Step Workflow:

  • Plate MCF7 cells in 96-well plates at a density of 10,000 cells/well.

  • Treat cells with varying concentrations of the test compound for 24 hours.

  • Lyse cells using a CHAPS-based lysis buffer.

  • Add the fluorogenic Caspase-3 substrate DEVD-AMC (50 μM).

  • Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) to quantify apoptotic induction.

SignalingPathway L Sigma Ligand (Agonist) R TMEM97/PGRMC1 (Sigma-2 Receptor) L->R Binds Ca Intracellular Ca2+ Mobilization R->Ca Triggers Casp Caspase-3 Cleavage Ca->Casp Activates Apop Apoptosis (Cell Death) Casp->Apop Induces

Fig 2. Sigma-2 receptor-mediated apoptotic signaling pathway triggered by active ligands.

References

  • BenchChem. "Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor." BenchChem Protocols.
  • Frontiers in Pharmacology. "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers.
  • AACR Journals. "Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors." Cancer Research.
  • ACS Publications. "Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands." Journal of Chemical Information and Modeling.

Sources

Safety Operating Guide

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

As drug development professionals and synthetic chemists, handling complex polyamine intermediates like N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine requires moving beyond basic compliance to implementing rigorous, chemistry-driven safety protocols. This guide provides actionable, step-by-step methodologies for the safe handling, spill mitigation, and disposal of this specific compound, ensuring both personnel safety and environmental integrity.

Chemical Profiling & Mechanistic Hazard Assessment

N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (CAS: 932251-16-6) is a specialized organic polyamine utilized in advanced chemical synthesis[1]. The molecule features a diethylamino-substituted benzyl group coupled to an ethyl-substituted propanediamine chain.

Causality of Hazards: The presence of multiple nitrogen atoms (tertiary and secondary amines) imparts significant basicity and nucleophilicity to the molecule. In biological systems or aquatic environments, such lipophilic bases disrupt cellular membranes. In the laboratory, the primary physical hazard is its exothermic reactivity with acids and its potential to cause severe chemical burns upon dermal contact[2].

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecification / Description
Chemical Name N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine
CAS Number 932251-16-6[1]
Molecular Formula C16H29N3
Molecular Weight 263.42 g/mol [1]
Primary Health Hazards Corrosive to skin and eyes; respiratory tract irritant.
Environmental Hazards High aquatic toxicity (characteristic of lipophilic polyamines).
Chemical Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, chloroformates[2][3].

Operational Handling Protocols

To ensure a self-validating safety system, every handling operation must include pre- and post-checks to verify environmental controls.

Step-by-Step Methodology: Routine Handling

  • Environmental Control: Conduct all transfers and reactions within a certified chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm).

  • Incompatibility Check (Validation Step): Before opening the container, visually inspect the hood to ensure no strong acids, acid chlorides, or oxidizers (e.g., peroxides, hypochlorites) are present. Polyamines can react violently and exothermically with these reagents[2][3].

  • PPE Selection: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves. Causality: Polyamines can slowly permeate single-layer nitrile; double-gloving provides a critical time buffer allowing you to safely remove the outer glove if a splash occurs.

  • Atmospheric Control: If the material is being heated or used in a cross-coupling reaction, purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent the formation of highly reactive N-oxides.

Spill Response & Mitigation Workflow

A rapid, systematic response to polyamine spills prevents respiratory exposure and surface degradation.

Step-by-Step Methodology: Spill Containment

  • Assessment & Evacuation: Determine if the spill is small (< 50 mL) or large (> 50 mL). For large spills, immediately evacuate the lab, isolate the area, and contact Environmental Health and Safety (EHS)[4].

  • Containment: For small spills, don appropriate PPE and encircle the liquid with an inert absorbent like silica sand or vermiculite. Causality: Never use sawdust or combustible absorbents, as the basic amine can react exothermically with organic matrices.

  • Neutralization & Collection: Carefully sweep the absorbed mixture into a sealable, compatible plastic container (e.g., heavy-duty polyethylene).

  • Surface Decontamination (Self-Validating Step): Wash the spill area with a dilute, weak acid solution (e.g., 5% acetic acid) followed by water. Validation: Test the final rinse water on the surface with pH indicator paper. A pH of ~7 confirms the complete neutralization and removal of the basic amine residue.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL) Assess->Small Large Large Spill (> 50 mL) Assess->Large PPE Don Appropriate PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate & Call EHS Large->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Waste Container Absorb->Collect Clean Wash Area & Validate Neutrality with pH Paper Collect->Clean Dispose Label as Hazardous Amine Waste Clean->Dispose

Workflow for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine spill containment.

Waste Segregation & Disposal Procedures

Improper disposal of organic amines poses severe environmental risks and violates EPA/RCRA regulations. Amines must never be discharged into the sanitary sewer[5].

Step-by-Step Methodology: Waste Management

  • Liquid Waste Segregation: Collect all liquid solutions containing the compound in a designated "Halogen-Free Organic Waste" carboy (unless complexed with halogenated solvents, which requires a halogenated waste stream).

    • Critical Causality: Never add amine waste to a carboy containing acidic waste. The resulting acid-base neutralization is highly exothermic and can cause the closed carboy to pressurize, boil over, or violently rupture[2].

  • Solid Waste: Place all contaminated gloves, wipes, and inert absorbents into a designated solid hazardous waste bin lined with a heavy-duty bag.

  • Empty Container Decontamination (The Triple-Rinse Rule):

    • Rinse 1: Add a compatible solvent (e.g., methanol or ethanol) equal to approximately 5% of the container's volume[5]. Cap and agitate for 30 seconds. Pour the rinsate into the organic waste carboy.

    • Rinse 2 & 3: Repeat the process two additional times. Causality: Triple rinsing mathematically ensures the dilution and removal of acute toxic residues to safe trace levels, protecting downstream custodial staff and the environment[3][5].

    • Disposal: Deface all chemical labels completely. The clean, uncapped container can now be disposed of in the standard laboratory glass/plastic waste stream[5].

WasteSegregation Gen Waste Generation Liq Liquid Solutions Gen->Liq Sol Contaminated Solids (PPE, Wipes) Gen->Sol Vial Empty Containers Gen->Vial Org Organic Waste Carboy (Strictly Non-Acidic) Liq->Org SolidBin Solid Hazardous Waste Bin Sol->SolidBin Rinse Triple Rinse with Compatible Solvent Vial->Rinse Incineration High-Temp Incineration (EPA Approved) Org->Incineration SolidBin->Incineration Rinse->Org Rinsate Trash Deface Labels & Standard Disposal Rinse->Trash Clean Vial

Waste segregation and disposal pathway for polyamine chemical waste.

References

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. 5

  • Emory University / Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." ust.hk. 3

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." ucr.edu. 2

  • Molbase. "N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine (CAS 932251-16-6) Chemical Properties." molbase.cn. 1

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
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N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。